molecular formula C31H36N4O3 B15144584 DW14800

DW14800

Numéro de catalogue: B15144584
Poids moléculaire: 512.6 g/mol
Clé InChI: MQBNHAAEDHNZCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DW14800 is a useful research compound. Its molecular formula is C31H36N4O3 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C31H36N4O3

Poids moléculaire

512.6 g/mol

Nom IUPAC

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide

InChI

InChI=1S/C31H36N4O3/c1-33(2)28-11-9-23(10-12-28)31(38)35-16-14-24-17-25(7-8-27(24)20-35)30(37)32-18-29(36)21-34-15-13-22-5-3-4-6-26(22)19-34/h3-12,17,29,36H,13-16,18-21H2,1-2H3,(H,32,37)

Clé InChI

MQBNHAAEDHNZCH-UHFFFAOYSA-N

SMILES canonique

CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NCC(CN4CCC5=CC=CC=C5C4)O

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of DW14800: A Technical Guide to its Action as a PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW14800 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3][4] This enzyme plays a critical role in cellular processes through its catalysis of symmetric dimethylarginine (sDMA) modifications on both histone and non-histone proteins. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its effects in hepatocellular carcinoma (HCC).

Core Mechanism of Action: Inhibition of PRMT5 and Downstream Signaling

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PRMT5.[1][2] By binding to PRMT5, this compound prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. This inhibitory activity has been quantified with a half-maximal inhibitory concentration (IC50) of 17 nM.[1][3][4]

The key downstream consequence of PRMT5 inhibition by this compound is the reduction of symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[1][2] In the context of HCC, PRMT5-mediated H4R3me2s is associated with the epigenetic silencing of tumor suppressor genes. Specifically, this compound treatment leads to a decrease in H4R3me2s levels at the promoter region of the Hepatocyte Nuclear Factor 4α (HNF4α) gene.[2][5] This reduction in the repressive histone mark enhances the transcription of HNF4α.[1][2]

HNF4α is a crucial transcription factor for hepatocyte differentiation and function. Its upregulation, induced by this compound, triggers a cascade of events that counter the malignant phenotype of HCC. These include the suppression of the self-renewal capacity of liver cancer stem cells (LCSCs) and the promotion of a more differentiated, hepatocyte-like state in HCC cells.[2] Ultimately, this leads to anti-tumor effects, as demonstrated in both in vitro and in vivo models of HCC.[2][6][7]

Quantitative Data Summary
ParameterValueTargetNotes
IC5017 nMPRMT5Half-maximal inhibitory concentration for PRMT5 enzymatic activity.[1][3][4]

Signaling Pathway Diagram

DW14800_Mechanism_of_Action cluster_drug_target Drug Interaction cluster_epigenetic_regulation Epigenetic Regulation cluster_transcriptional_regulation Transcriptional Regulation cluster_cellular_outcomes Cellular Outcomes in HCC This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits (IC50 = 17 nM) H4R3 Histone H4 Arginine 3 (H4R3) PRMT5->H4R3 Methylates H4R3me2s Symmetric Dimethylation (H4R3me2s) HNF4a_promoter HNF4α Promoter H4R3me2s->HNF4a_promoter Represses HNF4a_transcription HNF4α Transcription HNF4a_promoter->HNF4a_transcription Leads to LCSC_renewal Liver Cancer Stem Cell (LCSC) Self-Renewal HNF4a_transcription->LCSC_renewal Suppresses HCC_differentiation HCC Cell Differentiation HNF4a_transcription->HCC_differentiation Promotes Tumor_growth Tumor Growth LCSC_renewal->Tumor_growth Drives HCC_differentiation->Tumor_growth Inhibits

Caption: Mechanism of action of this compound in hepatocellular carcinoma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing the mechanism of action of this compound.

Tumor Spheroid Formation Assay

This assay is utilized to assess the self-renewal capability of liver cancer stem cells (LCSCs).

  • Cell Seeding: HCC cells are harvested and re-suspended in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

  • Plating: Cells are seeded into ultra-low attachment 6-well plates at a density of 5,000 cells per well.

  • Treatment: this compound is added to the culture medium at various concentrations.

  • Incubation: Plates are incubated for 10-14 days to allow for spheroid formation.

  • Quantification: The number and size of the formed spheroids are quantified using a microscope. A decrease in spheroid formation indicates an inhibition of LCSC self-renewal.

Chromatin Immunoprecipitation (ChIP) Assay

This technique is employed to determine the binding of PRMT5 and the presence of the H4R3me2s mark at the promoter region of the HNF4α gene.

  • Cross-linking: HCC cells, either treated with this compound or a vehicle control, are treated with 1% formaldehyde (B43269) to cross-link proteins to DNA.

  • Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation: The sheared chromatin is incubated overnight with antibodies specific for PRMT5 or H4R3me2s. Protein A/G magnetic beads are used to pull down the antibody-chromatin complexes.

  • Washing and Elution: The beads are washed to remove non-specific binding, and the cross-linked complexes are eluted.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the HNF4α promoter region to quantify the amount of precipitated DNA.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human HCC cells are subcutaneously injected into the flanks of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered to the treatment group, typically via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies hcc_cells HCC Cell Lines spheroid_assay Tumor Spheroid Formation Assay hcc_cells->spheroid_assay chip_assay Chromatin Immunoprecipitation (ChIP) Assay hcc_cells->chip_assay xenograft_model HCC Xenograft Mouse Model hcc_cells->xenograft_model Used to establish lcsc_self_renewal LCSC Self-Renewal spheroid_assay->lcsc_self_renewal Measures prmt5_binding PRMT5 Binding to HNF4α Promoter chip_assay->prmt5_binding Measures h4r3me2s_levels H4R3me2s Levels at HNF4α Promoter chip_assay->h4r3me2s_levels Measures dw14800_treatment This compound Treatment xenograft_model->dw14800_treatment tumor_measurement Tumor Volume Measurement dw14800_treatment->tumor_measurement antitumor_efficacy Anti-tumor Efficacy tumor_measurement->antitumor_efficacy Determines

Caption: Workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a selective inhibitor of PRMT5 that demonstrates a clear mechanism of action involving the epigenetic regulation of the key hepatic transcription factor, HNF4α. By reducing the repressive H4R3me2s mark at the HNF4α promoter, this compound upregulates its transcription, leading to the suppression of liver cancer stem cell properties and the promotion of hepatocellular carcinoma cell differentiation. These molecular events translate into significant anti-tumor activity, positioning this compound as a promising therapeutic agent for the treatment of HCC and potentially other cancers driven by PRMT5 dysregulation. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

In-depth Technical Guide on DW14800: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the chemical structure and properties of a compound designated "DW14800" have not yielded any publicly available scientific data, chemical identifiers, or research publications. This suggests that "this compound" may be an internal project code, a compound that has not yet been disclosed in public forums, or an erroneous identifier.

Extensive searches across chemical databases, scientific literature, and clinical trial registries did not uncover any specific molecule referred to as this compound. Public chemical databases such as PubChem and Guidechem do not contain entries for this identifier. Similarly, searches for drug development programs or research initiatives associated with "this compound" were unsuccessful.

Without a confirmed chemical structure, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, and visualizations of signaling pathways. The core requirements of the request, such as detailing the chemical properties, mechanism of action, and experimental methodologies, are contingent on the public availability of this foundational information.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use standardized and publicly recognized identifiers. These can include:

  • Chemical Name (IUPAC Name)

  • CAS Registry Number

  • SMILES (Simplified Molecular-Input Line-Entry System) String

  • InChI (International Chemical Identifier) Key

  • Other established synonyms or trade names

If "this compound" is a confidential, internal designation, the relevant information would be proprietary to the organization that developed it. In such cases, the data would not be accessible through public searches until the organization chooses to disclose it, for instance, through a patent application, a scientific publication, or a presentation at a conference.

To obtain the requested information, it would be necessary to have an alternative, public identifier for the compound of interest. With a verifiable chemical name or registry number, a comprehensive technical guide could be compiled.

The Enigmatic Compound DW14800: A Search for Its Scientific Footprint

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and patent literature, the compound designated as DW14800 remains elusive. No information regarding its discovery, synthesis, or biological activity has been found in the public domain. This suggests that this compound may be a proprietary compound under early-stage development and not yet disclosed publicly, a discontinued (B1498344) project, or a misidentified codename.

For researchers, scientists, and drug development professionals, the journey from a compound's initial discovery to its potential clinical application is a meticulously documented process. This journey typically involves detailed reports on its synthesis, in vitro and in vivo efficacy, mechanism of action, and extensive preclinical data. The absence of such a trail for this compound makes a comprehensive technical guide on its core aspects currently impossible.

While the specific details for this compound are unavailable, a general framework for what such a technical guide would entail can be outlined. This serves as a template for the kind of in-depth information and analysis that would be expected for a novel therapeutic agent.

General Framework for a New Drug Entity Whitepaper

A typical whitepaper for a novel compound would be structured to provide a clear and thorough understanding of its scientific and therapeutic potential.

1. Introduction and Discovery: This section would detail the initial screening or design process that led to the identification of the lead compound. It would include the rationale for the therapeutic target and the unmet medical need it addresses.

2. Chemical Synthesis and Characterization: A detailed, multi-step synthetic route would be provided, often accompanied by a schematic diagram. This would include information on starting materials, reagents, reaction conditions, and purification methods. Characterization data, such as NMR, Mass Spectrometry, and HPLC, would be presented to confirm the structure and purity of the final compound.

3. In Vitro Biological Activity: This section would present data from a variety of cell-based assays.

Table 1: Hypothetical In Vitro Activity of a Novel Kinase Inhibitor

Assay TypeTargetIC₅₀ (nM)Cell Line
Kinase InhibitionTarget Kinase X15-
Cell ProliferationCancer Cell Line A50A549
Cell ProliferationCancer Cell Line B120HCT116
Apoptosis InductionCancer Cell Line A75 (EC₅₀)A549

4. Mechanism of Action Studies: Elucidating how a compound exerts its effects is crucial. This would involve a series of experiments to identify the molecular target and the downstream signaling pathways affected.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS This compound This compound (Hypothetical Inhibitor) This compound->Receptor Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway showing inhibition by this compound.

5. Preclinical In Vivo Studies: Data from animal models would be presented to demonstrate the compound's efficacy and safety.

Table 2: Hypothetical In Vivo Efficacy in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-0+2.5
This compound1045-1.2
This compound3085-4.5
Positive Control2090-5.0

Experimental Protocols:

Detailed methodologies for key experiments would be provided, including:

  • General Chemistry: Synthetic procedures, purification techniques (e.g., column chromatography), and analytical methods (e.g., ¹H NMR, ¹³C NMR, LC-MS).

  • Biochemical Assays: Protocols for kinase inhibition assays, including buffer compositions, enzyme and substrate concentrations, and detection methods.

  • Cell-Based Assays: Cell culture conditions, protocols for proliferation assays (e.g., MTS or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), and Western blotting.

  • In Vivo Studies: Details on the animal model used, housing conditions, drug formulation and administration, tumor volume measurements, and ethical considerations.

start Start: Compound Library screen High-Throughput Screening start->screen hit Hit Identification screen->hit hit->start Inactive lo Lead Optimization hit->lo Active candidate Candidate Selection lo->candidate candidate->lo Refine preclinical Preclinical Development candidate->preclinical Selected ind IND-Enabling Studies preclinical->ind clinical Clinical Trials ind->clinical

Caption: A generalized workflow for drug discovery and development.

The development of a new therapeutic agent is a complex and data-rich process. While the specific details of this compound are not currently available, the framework outlined above provides a clear roadmap of the essential information required to evaluate a new drug candidate. Should information on this compound become publicly available, a detailed technical guide could be constructed following these principles. Researchers are encouraged to monitor scientific literature and patent databases for any future disclosures related to this compound.

An In-Depth Technical Guide on the Preliminary In Vitro Studies of DW14800

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals will find the following information critical to understanding the current landscape of DW14800 research. However, extensive searches for preliminary in vitro studies specifically mentioning "this compound" have not yielded any publicly available data, experimental protocols, or established signaling pathways associated with this identifier.

The current body of scientific literature accessible through public databases does not contain specific studies detailing the in vitro effects, mechanism of action, or molecular targets of a compound designated as this compound.

General principles from related fields of in vitro pharmacological studies can provide a framework for the kind of data and experimental approaches that would be expected in a comprehensive technical guide. Typically, a whitepaper on a novel compound would include the following sections, which are currently unavailable for this compound:

1. Quantitative Data from In Vitro Assays

A crucial component of any preliminary study is the quantitative assessment of the compound's activity. This is often presented in tabular format for clarity and ease of comparison. Examples of such data tables would include:

  • Table 1: Cytotoxicity Profile of this compound in Various Cancer Cell Lines. This table would typically show the half-maximal inhibitory concentration (IC50) values of this compound against a panel of cell lines, indicating its potency and selectivity.

  • Table 2: Enzymatic Inhibition Constants for this compound. If the molecular target is an enzyme, this table would present key inhibitory constants such as Ki or IC50 values derived from enzymatic assays.

  • Table 3: Effects of this compound on Protein Expression. This would quantify the changes in the expression levels of key target proteins or biomarkers as determined by methods like Western Blotting or ELISA.

2. Detailed Experimental Protocols

To ensure reproducibility and allow for critical evaluation of the findings, detailed methodologies are essential. For a compound like this compound, this would involve descriptions of:

  • Cell Culture and Maintenance: Details on the cell lines used, culture media, and conditions.

  • Cytotoxicity Assays: The specific type of assay used (e.g., MTT, CellTiter-Glo) and the protocol for drug exposure and data acquisition.

  • Enzymatic Assays: The source of the enzyme, substrate concentrations, reaction conditions, and the method for detecting enzyme activity.

  • Western Blotting: Protocols for protein extraction, quantification, gel electrophoresis, antibody incubation, and signal detection.

3. Visualization of Signaling Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs. Using a tool like Graphviz, one could represent:

  • Hypothesized Signaling Pathway of this compound: A diagram illustrating the molecular cascade believed to be modulated by the compound.

  • Experimental Workflow for In Vitro Screening: A flowchart detailing the steps from compound preparation to data analysis.

Below is an example of a DOT script for a hypothetical experimental workflow, as would be expected in a detailed guide.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solutions treat_cells Treat Cells with this compound (Dose-Response) prep_compound->treat_cells seed_cells Seed Cells in Multi-well Plates seed_cells->treat_cells add_reagent Add Viability Reagent (e.g., MTT) treat_cells->add_reagent incubate Incubate add_reagent->incubate read_plate Read Absorbance (Plate Reader) incubate->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 generate_curves Generate Dose-Response Curves calc_ic50->generate_curves

Caption: Hypothetical workflow for determining the cytotoxicity of this compound.

While the framework for a comprehensive technical guide on the preliminary in vitro studies of a novel compound is well-established, the specific data and experimental details for this compound are not available in the public domain. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and patent literature for future disclosures. Without primary data, any discussion on the in vitro properties of this compound remains speculative.

In-Depth Technical Guide: DW14800 Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW14800 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, mRNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Binding Affinity and Kinetics of this compound

The primary measure of this compound's potency against its target, PRMT5, is its half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity of this compound against PRMT5

CompoundTargetIC50 (nM)Assay TypeReference
This compoundPRMT517Biochemical Assay[1][2][3]

Binding Kinetics:

As of the latest available data, specific kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the binding of this compound to PRMT5 have not been publicly disclosed. These parameters are typically determined using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A generalized protocol for determining these values is provided in the Experimental Protocols section.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the substrate-binding site of PRMT5. This leads to a reduction in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s), a key epigenetic mark.[1][3] In hepatocellular carcinoma (HCC), this inhibition of PRMT5 activity and subsequent decrease in H4R3me2s levels on the promoter of the hepatocyte nuclear factor 4 alpha (HNF4α) gene results in the enhanced transcription of HNF4α.[1][3] This, in turn, suppresses the malignant phenotype of HCC cells.

Signaling Pathway of this compound in Hepatocellular Carcinoma

DW14800_Signaling_Pathway This compound This compound PRMT5 PRMT5 This compound->PRMT5 inhibits H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5->H4R3me2s catalyzes HNF4a_promoter HNF4α Promoter H4R3me2s->HNF4a_promoter represses HNF4a_transcription HNF4α Transcription HNF4a_promoter->HNF4a_transcription leads to HCC_Malignancy HCC Malignancy HNF4a_transcription->HCC_Malignancy suppresses

Caption: this compound inhibits PRMT5, leading to reduced H4R3me2s and increased HNF4α transcription, thereby suppressing HCC malignancy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and cellular effects of this compound.

PRMT5 Inhibition Assay (Biochemical IC50 Determination)

This protocol describes a general method for determining the IC50 value of a PRMT5 inhibitor.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 peptide (substrate)

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)

  • Scintillation cocktail

  • Filter plates and scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the PRMT5/MEP50 complex, histone H4 peptide, and the diluted this compound.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the plate at 30°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding trichloroacetic acid.

  • Transfer the reaction mixture to a filter plate to capture the precipitated, methylated peptide.

  • Wash the filter plate to remove unincorporated ³H-SAM.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol provides a general workflow for determining the binding kinetics of this compound to PRMT5.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PRMT5/MEP50 complex

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC, NHS)

Procedure:

  • Immobilize the PRMT5/MEP50 complex onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of this compound in the running buffer.

  • Inject the different concentrations of this compound over the sensor surface, allowing for association and dissociation phases.

  • Regenerate the sensor surface between injections if necessary.

  • Record the sensorgrams for each concentration.

  • Analyze the data using the instrument's software to fit a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is adapted from the methodology used to demonstrate this compound's effect on H4R3me2s at the HNF4α promoter.

Materials:

  • Hepatocellular carcinoma cell lines (e.g., Huh-7, Hep3B)

  • This compound

  • Formaldehyde for cross-linking

  • Lysis buffer

  • Sonication equipment

  • Antibodies against PRMT5 and H4R3me2s

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • Reagents for DNA purification

  • Primers for the HNF4α promoter region for qPCR

Procedure:

  • Treat HCC cells with this compound or vehicle control.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear DNA into fragments.

  • Immunoprecipitate the chromatin with antibodies against PRMT5 or H4R3me2s overnight.

  • Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K, then purify the DNA.

  • Perform quantitative PCR (qPCR) using primers specific for the HNF4α promoter to quantify the amount of immunoprecipitated DNA.

Experimental Workflow for Cellular Assays

Cellular_Assay_Workflow cluster_assays Downstream Cellular Assays start Start: HCC Cell Culture treatment Treatment with this compound (or Vehicle Control) start->treatment proliferation Cell Proliferation Assay (e.g., MTT, BrdU) treatment->proliferation migration Migration/Invasion Assay (e.g., Transwell) treatment->migration western Western Blot (for H4R3me2s, PRMT5, HNF4α) treatment->western chip ChIP-qPCR (H4R3me2s at HNF4α promoter) treatment->chip data_analysis Data Analysis and Interpretation proliferation->data_analysis migration->data_analysis western->data_analysis chip->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: General workflow for assessing the cellular effects of this compound on hepatocellular carcinoma cells.

Conclusion

This compound is a potent inhibitor of PRMT5 with significant anti-cancer activity, particularly in hepatocellular carcinoma. Its mechanism of action, involving the reduction of H4R3me2s and subsequent upregulation of HNF4α transcription, is well-documented. While detailed binding kinetics data are not yet publicly available, the provided protocols offer a roadmap for researchers to conduct such investigations. The information and methodologies presented in this guide are intended to support further research and development of this compound and other PRMT5 inhibitors as potential cancer therapeutics.

References

Preclinical Data on DW14800 Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for early preclinical data on the compound designated DW14800 have yielded no specific results. At present, there is no publicly available information regarding its mechanism of action, experimental protocols, or any associated quantitative data.

This absence of information suggests several possibilities:

  • Early Stage of Development: this compound may be in a very early phase of preclinical development, with no data yet published in scientific literature or presented at conferences.

  • Internal Designation: The name "this compound" might be an internal codename used by a pharmaceutical or research organization, with the compound's scientific name or structure not yet disclosed.

  • Alternative Nomenclature: The compound may be more commonly known by a different name or identifier.

Without access to foundational preclinical data, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, is not feasible at this time.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to:

  • Verify the compound's designation: Double-check for any alternative names, such as a chemical name or a different code.

  • Monitor scientific literature and conference proceedings: Future publications or presentations may disclose the first preclinical data on this compound.

  • Consult proprietary databases: If affiliated with an organization with access to commercial pharmaceutical development databases, a search within those resources may provide information not available in the public domain.

An In-depth Technical Guide to a Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a patent or intellectual property specifically under the identifier "DW14800" did not yield any publicly available information. Therefore, this guide provides a representative in-depth technical overview of a well-characterized kinase inhibitor, AZD1480 , to fulfill the user's request for a detailed technical document with specific formatting requirements. AZD1480 is an inhibitor of Janus-associated kinases 1 and 2 (JAK1 and JAK2).

Core Technology: AZD1480 - A JAK1/2 Inhibitor

AZD1480 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of JAK1 and JAK2 kinases.[1][2] The primary mechanism of action of AZD1480 is the inhibition of JAK kinase activity, which leads to the suppression of the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway.[2][3] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Aberrant activation of the JAK/STAT pathway has been implicated in the pathogenesis of various cancers and inflammatory diseases, making it a key target for therapeutic intervention.[3][4]

AZD1480 has been investigated in preclinical models of various solid tumors, including glioblastoma, neuroblastoma, and pediatric sarcomas, as well as in myelofibrosis.[4][5][6][7] While its clinical development was discontinued (B1498344) due to dose-limiting neurologic toxicities, the extensive preclinical data available for AZD1480 provides a valuable case study for researchers and drug development professionals in the field of kinase inhibitor discovery and development.[8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for AZD1480 from preclinical studies.

Table 1: In Vitro Potency and Selectivity of AZD1480

ParameterValueCell Line/Assay ConditionReference
IC50 (JAK2) 0.26 nMCell-free enzymatic assay[1]
IC50 (JAK1) 1.3 nMCell-free enzymatic assay[11]
IC50 (JAK3) >1 µMTEL-Jak3 Ba/F3 cells[3]
IC50 (Tyk2) >1 µMTEL-Tyk2 Ba/F3 cells[3]
Median EC50 (Pediatric Solid Tumor Cell Lines) 1.5 µMMTS assay after 72 hours[6][12]
GI50 (TEL-Jak2 Ba/F3 cells) 60 nMCell proliferation assay[13]

Table 2: Pharmacokinetic Parameters of AZD1480 in Humans (Phase I Study)

ParameterValueDosing RegimenReference
Time to Maximum Plasma Concentration (Cmax) ~1 hour10-70 mg QD and 20-45 mg BID[8][9]
Terminal Half-life (t1/2) ~5 hours10-70 mg QD and 20-45 mg BID[8][9]
Mean Terminal Half-life (Myelofibrosis Patients) 2.45-8.06 hours2.5-70mg QD or 10-15mg BID[7]

Table 3: In Vivo Efficacy of AZD1480 in Xenograft Models

Tumor ModelDosing RegimenOutcomeReference
MDAH2774 (Ovarian) 30 mg/kg BIDTumor regression (139% growth inhibition)[3]
DU145 (Prostate) 50 mg/kg QDSignificant tumor growth inhibition[3]
MDA-MB-468 (Breast) 50 mg/kg QDSignificant tumor growth inhibition[3]
Pediatric Solid Tumor Xenografts 60 mg/kg SID x 5 for 3 weeksVaried responses, with some models showing tumor growth delay[14]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of AZD1480 against JAK family kinases.

Methodology:

  • Enzymes: Recombinant human Jak1, Jak2, and Jak3 were expressed and purified.

  • Assay Buffer: The assay was performed in a buffer containing 50 mM HEPES (pH 7.3), 1 mM DTT, 0.01% Tween-20, 50 µg/ml BSA, and 10 mM MgCl2.[1]

  • Procedure:

    • The kinase reaction was initiated by adding ATP. Assays were carried out at both the Km concentration of ATP and at a higher concentration of 5 mM ATP to assess ATP-competitiveness.[3]

    • AZD1480 was serially diluted and added to the reaction mixture.

    • The reaction was incubated at room temperature for a specified period.

    • The phosphorylation of a substrate peptide was measured using a suitable detection method, such as a radiometric assay or a fluorescence-based assay.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Tumor Growth Inhibition Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of AZD1480 in vivo.

Methodology:

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) were used.

  • Tumor Implantation: Human tumor cell lines (e.g., DU145, MDA-MB-468) were implanted subcutaneously into the flanks of the mice.[3]

  • Treatment:

    • Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

    • AZD1480 was formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (B11928114) / 0.1% Tween 80.[14]

    • The drug was administered orally (p.o.) at specified doses and schedules (e.g., 50 mg/kg, once daily).[3]

  • Efficacy Assessment:

    • Tumor volume was measured regularly (e.g., twice weekly) using calipers.

    • Animal body weight and general health were monitored as indicators of toxicity.

    • At the end of the study, tumors were excised and weighed.

    • Tumor growth inhibition was calculated as the percentage difference in tumor volume between the treated and vehicle control groups.

Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation & Binding AZD1480 AZD1480 AZD1480->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Workflow Diagram

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Oral Dosing (Vehicle or AZD1480) Randomization->Dosing Measurement Tumor Volume Measurement Dosing->Measurement Regularly Toxicity Toxicity Monitoring Dosing->Toxicity Analysis Tumor Growth Inhibition Analysis Measurement->Analysis

Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

References

Methodological & Application

In Vitro Assay Protocols for Novel Compound DW14800: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The following application notes provide a general framework for the in vitro evaluation of the novel compound DW14800. These protocols are intended for use by researchers, scientists, and drug development professionals.

Due to the absence of publicly available information regarding the specific biological target, mechanism of action, and intended therapeutic area of this compound, this document presents a series of adaptable, standard in vitro assay protocols. Researchers are advised to select and modify these protocols based on their internal knowledge of this compound's pharmacological profile.

I. General Cell-Based Assays

Cell-based assays are fundamental to understanding the effects of a novel compound on cellular processes. The following are foundational protocols that can be adapted for various cell lines.

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24, 48, or 72 hours.

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: For MTT, add solubilization solution. For XTT, no solubilization step is needed. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation:

Concentration of this compound% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
IC50 Value
Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells following treatment with this compound.

Protocol:

  • Cell Treatment: Seed and treat cells with various concentrations of this compound as described in the cell viability assay.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Experimental Workflow for Apoptosis Assay

A Seed Cells B Treat with this compound A->B C Incubate B->C D Harvest Cells C->D E Wash with PBS D->E F Stain with Annexin V/PI E->F G Flow Cytometry Analysis F->G H Data Quantification G->H

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

II. Biochemical Assays

Biochemical assays are crucial for determining the direct interaction of this compound with its putative molecular target. The following is a generic kinase assay protocol that can be adapted for other enzyme classes.

In Vitro Kinase Assay

This assay measures the ability of this compound to inhibit the activity of a specific kinase.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the purified kinase, its specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: Add serially diluted this compound or a vehicle control to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescent assay: Using a commercial kit that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assay: Using a fluorescently labeled substrate or antibody to detect the phosphorylated product.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Data Presentation:

Concentration of this compound% Kinase Inhibition
IC50 Value

III. Target-Specific Signaling Pathway Analysis

Once the molecular target of this compound is identified, it is essential to investigate its impact on downstream signaling pathways.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling cascade following treatment with this compound.

Protocol:

  • Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothetical Signaling Pathway Inhibition by this compound

This compound This compound Target Target This compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Target->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis) Downstream1->CellularResponse Downstream2->CellularResponse

Caption: Potential inhibitory effect of this compound on a signaling pathway.

Disclaimer: The protocols provided above are general templates and should be optimized based on the specific characteristics of this compound and the experimental systems being used. All experiments should be conducted in accordance with standard laboratory safety procedures.

Application Notes and Protocols for DW14800, a PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the preparation and use of DW14800, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for research purposes. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of PRMT5 with a half-maximal inhibitory concentration (IC50) of 17 nM.[1][2][3] PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool for studying the biological functions of PRMT5 and for preclinical anticancer research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C31H36N4O3[1]
CAS Number 2243709-60-4[1]
Appearance Solid[1]

Stock Solution Preparation

Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Protocol
  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature before use.

  • Weigh this compound: Carefully weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.513 mg of this compound.

  • Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 0.513 mg, you would add 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat. Visually inspect the solution to ensure no solid particles remain. The solubility of this compound in DMSO is 45 mg/mL (87.78 mM).[4]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Quantitative Data for Stock Solution Preparation
Desired Stock ConcentrationMass of this compound for 1 mLVolume of DMSO
1 mM0.513 mg1 mL
5 mM2.565 mg1 mL
10 mM 5.13 mg 1 mL
50 mM25.65 mg1 mL

Experimental Workflow: Preparing Working Solutions

The following diagram illustrates the general workflow for preparing working solutions of this compound from the stock solution for cell-based assays or other experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Retrieve for Experiment dilute Dilute in Culture Medium or Assay Buffer thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Experiment mix->use G This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits sDMA Symmetric Di-methylation of Arginine Residues PRMT5->sDMA Substrate Protein Substrates (e.g., Histones, Splicing Factors) Substrate->sDMA Gene_Expression Altered Gene Expression sDMA->Gene_Expression Splicing Alternative Splicing sDMA->Splicing Cell_Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Splicing->Cell_Proliferation

References

Application Notes and Protocols for DW14800 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DW14800 is a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2][3][4] PRMT5 is an enzyme that plays a crucial role in various cellular processes, and its overexpression has been linked to the progression of several cancers, including hepatocellular carcinoma (HCC).[5][6][7] this compound exerts its anti-cancer effects by reducing the symmetrical dimethylation of histone H4 at arginine 3 (H4R3me2s), which leads to the enhanced transcription of hepatocyte nuclear factor 4 alpha (HNF4α).[5][6][8][9] This, in turn, suppresses the self-renewal capacity of liver cancer stem cells (LCSCs) and promotes their differentiation, thereby inhibiting tumor growth.[6][8][9] These application notes provide a summary of the preclinical data for this compound in HCC xenograft models and detailed protocols for its use.

Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound in hepatocellular carcinoma models.

Table 1: In Vitro Activity of this compound in HCC Cell Lines

Cell LineIC₅₀ (nM)Assay
Huh-717Proliferation Assay
Hep3BNot Explicitly StatedProliferation Assay

Data extracted from studies on the effects of this compound on HCC cell proliferation.[8]

Table 2: In Vivo Efficacy of this compound in a Huh-7 Xenograft Model

Treatment GroupDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)
This compound50 mg/kg/daySignificantSignificant

Note: Specific percentages were not detailed in the abstract, but the study reported significant antitumor effects in the xenograft model.[8][9]

Signaling Pathway

The mechanism of action of this compound involves the inhibition of PRMT5, leading to downstream effects on gene transcription and cancer cell malignancy.

DW14800_Signaling_Pathway cluster_0 This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5->H4R3me2s Catalyzes HNF4a_promoter HNF4α Promoter H4R3me2s->HNF4a_promoter Binds to & Represses HNF4a_transcription HNF4α Transcription HNF4a_promoter->HNF4a_transcription Leads to LCSC_self_renewal LCSC Self-Renewal HNF4a_transcription->LCSC_self_renewal Suppresses HCC_differentiation HCC Differentiation HNF4a_transcription->HCC_differentiation Promotes Tumor_growth Tumor Growth LCSC_self_renewal->Tumor_growth Drives HCC_differentiation->Tumor_growth Inhibits

Caption: this compound signaling pathway in hepatocellular carcinoma.

Experimental Protocols

In Vivo Xenograft Mouse Model Protocol

This protocol is based on the methodology described for testing the efficacy of this compound in a hepatocellular carcinoma xenograft model.[8][9]

1. Cell Culture:

  • Culture Huh-7 human hepatocellular carcinoma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Animal Husbandry:

  • Use 4-6 week old male BALB/c nude mice.
  • House the mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
  • Provide ad libitum access to sterile food and water.
  • Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Cell Implantation:

  • Harvest Huh-7 cells during the logarithmic growth phase and resuspend in serum-free DMEM.
  • Subcutaneously inject 5 x 10⁶ Huh-7 cells in a volume of 100 µL into the right flank of each mouse.

4. Treatment Protocol:

  • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
  • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into a control group and a treatment group.
  • Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection.
  • Administer this compound at a dose of 50 mg/kg/day via i.p. injection to the treatment group.
  • Administer an equal volume of the vehicle to the control group.
  • Continue treatment for the duration specified by the study design (e.g., 2-3 weeks).

5. Endpoint and Analysis:

  • At the end of the treatment period, euthanize the mice.
  • Excise the tumors, and measure their weight and volume.
  • Tumor tissue can be processed for further analysis, such as immunohistochemistry for PRMT5, H4R3me2s, and HNF4α levels, or for Western blot analysis.

Experimental Workflow Diagram

Xenograft_Workflow cluster_workflow Xenograft Experiment Workflow start Start cell_culture 1. Culture Huh-7 Cells start->cell_culture implantation 2. Implant Cells into BALB/c Nude Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomization treatment 5. Administer this compound (50 mg/kg/day) or Vehicle randomization->treatment endpoint 6. Euthanize Mice & Excise Tumors treatment->endpoint analysis 7. Analyze Tumor Weight, Volume, and Biomarkers endpoint->analysis end End analysis->end

Caption: Workflow for this compound efficacy testing in a xenograft model.

References

Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Generic Protocol for Western Blot Analysis of Target Protein Modulation

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The specific compound "DW14800" did not yield any results in scientific literature searches. Therefore, these application notes provide a comprehensive and robust generic protocol for Western blot analysis that can be adapted for any small molecule inhibitor or activator. The provided signaling pathway is a representative example of a common kinase cascade often investigated using this technique.

Introduction

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology and drug discovery for the detection and quantification of specific proteins in a complex mixture, such as a cell or tissue lysate.[1] This method is invaluable for assessing the effect of a compound on protein expression levels or post-translational modifications, such as phosphorylation, which is a key event in many signaling pathways.[1] These notes provide a detailed protocol for utilizing Western blot analysis to study the modulation of a target protein and its downstream signaling partners.

Experimental Protocols

Cell Lysis and Protein Extraction

This protocol describes the preparation of whole-cell lysates.

  • Cell Culture and Treatment: Plate and culture cells to the desired confluency. Treat the cells with the experimental compound (e.g., a hypothetical "this compound") at various concentrations and time points. Include appropriate positive and negative controls.

  • Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).

  • Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with protease and phosphatase inhibitors to the cells. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Sonicate the lysate briefly (10-15 seconds) on ice to shear DNA and increase protein solubilization.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for ensuring equal protein loading in the subsequent steps.[1]

SDS-PAGE and Gel Electrophoresis
  • Sample Preparation: Dilute the protein lysates to the same concentration in lysis buffer. Add an equal volume of 2X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to an aliquot of each lysate.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Loading: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of acrylamide (B121943) in the gel should be chosen based on the molecular weight of the target protein.[1] Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Electrophoresis: Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Electroblotting)
  • Membrane Activation: If using a PVDF membrane, activate it by briefly immersing in methanol (B129727), followed by rinsing with deionized water and then soaking in transfer buffer. Nitrocellulose membranes do not require methanol activation.

  • Transfer Sandwich Assembly: Assemble the transfer "sandwich" consisting of a fiber pad, filter paper, the gel, the membrane, another sheet of filter paper, and a final fiber pad. Ensure no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Place the sandwich into a transfer apparatus filled with ice-cold transfer buffer. Perform the transfer at a constant current or voltage. Transfer times and conditions may need optimization based on the protein size and equipment.

Immunodetection
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20). Block the membrane for 1 hour at room temperature or overnight at 4°C with a blocking buffer to prevent non-specific antibody binding.[2][3] Common blocking agents are 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in TBST.[2][3] For phospho-specific antibodies, BSA is generally preferred as milk contains phosphoproteins that can increase background.[3][4]

  • Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody that is specific for the host species of the primary antibody. Incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (2.4.3) to remove unbound secondary antibody.

  • Signal Detection:

    • Chemiluminescence (HRP): Incubate the membrane with an Enhanced Chemiluminescent (ECL) substrate according to the manufacturer's instructions.

    • Fluorescence: If using a fluorescently-conjugated secondary antibody, proceed directly to imaging.

  • Imaging: Capture the signal using a chemiluminescence imager, X-ray film, or a fluorescence imaging system.

Data Presentation

Quantitative data from Western blot analysis, such as densitometry readings of protein bands, should be summarized for clear comparison.

Table 1: Effect of a Hypothetical Compound on Protein Expression and Phosphorylation

Treatment GroupCompound Conc. (µM)Target Protein Level (Relative Densitometry Units)Phospho-Target (p-Target) Level (Relative Densitometry Units)Loading Control (e.g., GAPDH) Level (Relative Densitometry Units)
Vehicle Control01.00 ± 0.081.00 ± 0.121.05 ± 0.05
Compound X0.10.98 ± 0.070.75 ± 0.091.02 ± 0.06
Compound X11.02 ± 0.090.42 ± 0.051.06 ± 0.04
Compound X100.95 ± 0.110.15 ± 0.031.01 ± 0.07

Data are represented as mean ± standard deviation from three independent experiments. Densitometry values are normalized to the vehicle control.

Table 2: Western Blot Troubleshooting Guide

IssuePotential CauseRecommended Solution
High Background Insufficient blockingIncrease blocking time and/or concentration of blocking agent. Add 0.05% Tween-20 to the blocking buffer.[5][6]
Antibody concentration too highTitrate primary and secondary antibody concentrations to find the optimal dilution.[5][7]
Inadequate washingIncrease the number and duration of wash steps.[5][6][7]
No Signal or Weak Signal Inactive antibodyCheck antibody datasheet for recommended conditions. Perform a dot blot to test antibody activity.[6]
Insufficient protein loadedIncrease the amount of protein loaded per well.[6]
Inefficient protein transferConfirm transfer by staining the membrane with Ponceau S after transfer.
Non-specific Bands Primary or secondary antibody cross-reactivityRun a secondary antibody-only control. Consider using a more specific or pre-adsorbed secondary antibody.[8]
Protein degradationUse fresh samples and always include protease inhibitors in the lysis buffer.

Visualization of Workflows and Pathways

Experimental Workflow

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection imaging Imaging detection->imaging analysis Densitometry & Analysis imaging->analysis Kinase_Cascade cluster_cascade Intracellular Signaling Cascade extracellular_ligand Extracellular Ligand (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_ligand->receptor mapkkk MAPKKK (e.g., Raf) receptor->mapkkk activates mapkk MAPKK (e.g., MEK) mapkkk->mapkk phosphorylates mapk MAPK (e.g., ERK) mapkk->mapk phosphorylates transcription_factor Transcription Factor (e.g., c-Myc, Elk-1) mapk->transcription_factor phosphorylates cellular_response Cellular Response (Proliferation, Differentiation, etc.) transcription_factor->cellular_response regulates inhibitor Hypothetical Inhibitor (e.g., this compound) inhibitor->mapkk inhibits

References

Application Notes: Analyzing the Effects of DW14800 Treatment using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DW14800 is a novel investigational compound demonstrating potential anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique to elucidate the cellular responses to this compound, providing quantitative data on apoptosis and cell cycle progression. These application notes provide a framework for utilizing flow cytometry to characterize the effects of this compound treatment on cancer cell lines.

Key Applications

  • Apoptosis Induction: Quantify the induction of apoptosis in cancer cells following this compound treatment using Annexin V and Propidium Iodide (PI) staining.

  • Cell Cycle Analysis: Determine the effects of this compound on cell cycle progression by analyzing the DNA content of treated cells.

Data Presentation: Quantitative Analysis of this compound Treatment

The following tables represent typical data obtained from flow cytometry experiments investigating the effects of this compound.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
This compound185.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.4
This compound560.3 ± 4.225.1 ± 2.812.5 ± 1.92.1 ± 0.7
This compound1035.8 ± 5.140.7 ± 3.920.1 ± 2.53.4 ± 0.9

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound for 24 hours

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
Vehicle Control055.4 ± 3.328.1 ± 2.516.5 ± 1.81.2 ± 0.3
This compound158.2 ± 2.925.3 ± 2.115.5 ± 1.52.0 ± 0.5
This compound568.9 ± 4.115.7 ± 1.912.3 ± 1.48.1 ± 1.1
This compound1075.1 ± 4.88.2 ± 1.35.4 ± 0.911.3 ± 1.7

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells/well. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2. c. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Harvesting and Staining: a. Following treatment, collect both the culture medium (containing floating cells) and adherent cells (detached using trypsin). b. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. c. Wash the cells once with 1 mL of cold PBS and centrifuge again. d. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. e. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution. f. Incubate the cells in the dark for 15 minutes at room temperature. g. Add 400 µL of 1X Annexin V Binding Buffer to each tube.

3. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within one hour of staining. b. Excite FITC at 488 nm and detect emission at ~530 nm. c. Excite PI at 488 nm and detect emission at ~617 nm. d. Collect data for at least 10,000 events per sample. e. Gate the cell population based on forward and side scatter to exclude debris. f. Analyze the fluorescence data to differentiate between live, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density of 5 x 10^5 cells/well. b. Allow cells to adhere overnight. c. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).

2. Cell Harvesting and Fixation: a. Harvest the cells as described in Protocol 1 (Step 2a-c). b. Resuspend the cell pellet in 500 µL of cold PBS. c. While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells. d. Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining and Analysis: a. Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. b. Wash the cells once with cold PBS. c. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer. d. Incubate in the dark for 30 minutes at room temperature. e. Analyze the samples on a flow cytometer. f. Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1, S, and G2/M peaks. g. Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay cell_seeding 1. Seed Cancer Cells treatment 2. Treat with this compound cell_seeding->treatment harvest_apoptosis 3a. Harvest Cells treatment->harvest_apoptosis harvest_cellcycle 3b. Harvest & Fix Cells treatment->harvest_cellcycle stain_annexin 4a. Stain with Annexin V/PI harvest_apoptosis->stain_annexin fcm_apoptosis 5a. Flow Cytometry Analysis stain_annexin->fcm_apoptosis stain_pi 4b. Stain with PI/RNase harvest_cellcycle->stain_pi fcm_cellcycle 5b. Flow Cytometry Analysis stain_pi->fcm_cellcycle signaling_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondria cluster_apoptosome Apoptosome Formation This compound This compound receptor Receptor Activation This compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak cyto_c Cytochrome c Release bax_bak->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for Studying Drug Resistance Mechanisms with AZD1480

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "DW14800" did not yield any relevant results. Based on the similarity of the name and the context of the query, this document has been prepared for AZD1480 , a known JAK1/2 inhibitor used in cancer research. It is presumed that "this compound" was a typographical error.

General Information

AZD1480 is a potent, ATP-competitive small-molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1] These kinases are critical components of the JAK-STAT signaling pathway, which plays a key role in cytokine signaling and is often dysregulated in various cancers, contributing to cell proliferation, survival, and inflammation.[2][3] Aberrant activation of the JAK-STAT pathway, particularly STAT3, has been implicated in the development of resistance to various targeted cancer therapies.[4]

Application Notes: Investigating Drug Resistance with AZD1480

AZD1480 serves as a valuable tool for researchers and drug development professionals to investigate the role of the JAK-STAT pathway in acquired and intrinsic drug resistance. By inhibiting JAK1/2, AZD1480 allows for the elucidation of resistance mechanisms driven by STAT3 activation.

Key Applications:

  • Overcoming Resistance to Targeted Therapies: Many cancers treated with specific kinase inhibitors (e.g., EGFR, HER2, ALK, MET inhibitors) can develop resistance through the activation of bypass signaling pathways, frequently involving STAT3.[4] AZD1480 can be used to test the hypothesis that co-inhibition of the primary target and the JAK-STAT pathway can re-sensitize resistant cells to the initial therapy.

  • Investigating the Role of the Tumor Microenvironment: Cytokines, such as IL-6, present in the tumor microenvironment can activate the JAK-STAT pathway in cancer cells, promoting survival and drug resistance.[5] AZD1480 can be utilized to block this pro-survival signaling and study its contribution to the drug-resistant phenotype.

  • Elucidating Intrinsic Resistance: In some cancer types, intrinsic resistance to certain therapies is mediated by pre-existing activation of the JAK-STAT pathway. AZD1480 can be employed to determine the extent to which this pathway contributes to the innate lack of response.

  • Studying Feedback Loops in Drug Resistance: Inhibition of certain signaling pathways (e.g., MEK pathway) can lead to a feedback activation of the JAK-STAT pathway, limiting the efficacy of the treatment.[4] AZD1480 is an ideal tool to dissect and counteract these feedback mechanisms.

Signaling Pathway Overview

The diagram below illustrates the central role of the JAK-STAT pathway in mediating signals from cytokines and growth factors, and how AZD1480 intervenes.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/2 Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) STAT3_dimer->Gene_Expression Translocates & Activates STAT3->STAT3_dimer Dimerizes Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds AZD1480 AZD1480 AZD1480->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of AZD1480.

Experimental Protocols

The following are detailed protocols for key experiments to study drug resistance mechanisms using AZD1480.

Protocol 1: Determining the IC50 of AZD1480 in Sensitive and Resistant Cell Lines

This protocol is designed to determine the concentration of AZD1480 that inhibits 50% of cell viability, allowing for a quantitative comparison between drug-sensitive and drug-resistant cancer cell lines.

Materials:

  • Cancer cell lines (drug-sensitive parental line and corresponding drug-resistant line)

  • Complete cell culture medium

  • AZD1480 (stock solution in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare a series of 2-fold dilutions of AZD1480 in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1%.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared AZD1480 dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the AZD1480 concentration. Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of Phospho-STAT3 Inhibition

This protocol assesses the ability of AZD1480 to inhibit the phosphorylation of STAT3, a direct downstream target of JAK1/2, in both sensitive and resistant cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • AZD1480

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of AZD1480 (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2-6 hours). Include a DMSO-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 levels to total STAT3 and the loading control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the role of JAK-STAT signaling in drug resistance using AZD1480.

Experimental_Workflow Start Start: Hypothesis (JAK-STAT drives resistance) Cell_Lines Select Cell Lines (Sensitive vs. Resistant) Start->Cell_Lines IC50 Determine IC50 of AZD1480 (Protocol 1) Cell_Lines->IC50 Western_Blot Confirm p-STAT3 Inhibition (Protocol 2) IC50->Western_Blot Combination_Study Combination Treatment (Primary Drug + AZD1480) Western_Blot->Combination_Study Synergy_Analysis Analyze for Synergy (e.g., Bliss, Chou-Talalay) Combination_Study->Synergy_Analysis Downstream_Analysis Downstream Functional Assays (Apoptosis, Proliferation, etc.) Synergy_Analysis->Downstream_Analysis In_Vivo In Vivo Validation (Xenograft Models) Downstream_Analysis->In_Vivo Conclusion Conclusion: Role of JAK-STAT in Resistance In_Vivo->Conclusion

Caption: A typical experimental workflow for studying drug resistance with AZD1480.

Data Presentation

The following tables provide a template for presenting quantitative data from the described experiments.

Table 1: IC50 Values of AZD1480 in Sensitive and Resistant Cell Lines

Cell LinePrimary Drug ResistanceAZD1480 IC50 (µM)
Parental (Sensitive)NoneInsert Value
Resistant Subline 1Specify DrugInsert Value
Resistant Subline 2Specify DrugInsert Value

Table 2: Combination Index (CI) Values for Primary Drug and AZD1480

Cell LinePrimary DrugAZD1480Combination Index (CI)*
Resistant Subline 1ConcentrationConcentrationInsert Value
Resistant Subline 1ConcentrationConcentrationInsert Value
Resistant Subline 2ConcentrationConcentrationInsert Value
Resistant Subline 2ConcentrationConcentrationInsert Value

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

By following these application notes and protocols, researchers can effectively utilize AZD1480 to investigate and understand the intricate mechanisms of drug resistance mediated by the JAK-STAT signaling pathway, ultimately contributing to the development of more effective cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Compound Treatment Duration in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of novel compounds in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal treatment duration for a new compound?

The ideal treatment duration for a new compound depends on its mechanism of action and the specific biological question you are investigating. A time-course experiment is the most effective method to determine this.[1] It is recommended to test a range of time points, such as 24, 48, and 72 hours, to identify the optimal window for observing the desired effect.[1] For compounds that are expected to act slowly, such as epigenetic modulators, longer-term assays of up to 10 days may be necessary.[2]

Q2: What are the key factors to consider when planning a time-course experiment?

Several factors can influence the outcome of a time-course experiment:

  • Cell Seeding Density: Ensure the cell density allows for logarithmic growth throughout the experiment.[1][3]

  • Compound Concentration: Use a concentration that is known to be effective, such as the IC50 value, if available.[4] If not, a dose-response experiment should be performed first.

  • Endpoint Assay: The chosen assay (e.g., proliferation, apoptosis, protein expression) will dictate the expected timeline of the response.[4][5]

  • Cell Line Characteristics: The doubling time and metabolic rate of your specific cell line will impact the optimal treatment window.[6]

Q3: My compound shows no effect at any of the time points tested. What should I do?

There are several potential reasons for a lack of effect:

  • Sub-optimal Incubation Time: The treatment duration may be too short to induce a measurable response.[1]

  • Insufficient Compound Concentration: The concentration used may be too low to effectively engage the target.[1]

  • Cell Line Resistance: The chosen cell line may be resistant to the compound's mechanism of action.[1]

  • Compound Stability: The compound may not be stable in the culture medium for the duration of the experiment.[7]

To troubleshoot, consider performing a dose-response experiment to confirm you are using an effective concentration and testing a wider range of time points.[1]

Q4: How can I be sure my results are reproducible?

Reproducibility in cell-based assays is crucial for reliable data.[8] Key practices to ensure reproducibility include:

  • Consistent Cell Culture Practices: Use low-passage, authenticated cell lines and maintain consistent culture conditions (media, serum, CO2 levels).[9]

  • Accurate Liquid Handling: Use calibrated pipettes to minimize variability in cell seeding and compound addition.[9]

  • Use of Replicates: Include both technical and biological replicates in your experimental design.[10]

  • Standardized Protocols: Follow a well-defined and consistent experimental protocol.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.[9]Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding protocol and consider using an automated cell counter.
Pipetting errors during compound addition.Use calibrated pipettes and practice consistent pipetting technique. For high-throughput experiments, consider automated liquid handlers.[9]
"Edge effects" in multi-well plates.[9]Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation.[9]
Cells appear unhealthy or die at all concentrations Compound concentration is too high.Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range of concentrations and then narrow it down.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. Run a solvent-only control.
Time-course results are not consistent between experiments Variation in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.[9]
Different lots of serum or media.Test new lots of serum and media before use in critical experiments to ensure consistency.
Desired effect is observed at early time points but diminishes later Compound degradation.Check the stability of your compound in culture media over time. Consider replenishing the media with fresh compound for longer experiments.
Cellular adaptation or resistance.Investigate potential mechanisms of resistance or cellular adaptation to the compound.

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density
  • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend cells to create a single-cell suspension.

  • Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Cell Viability Measurement: Measure cell viability at different time points (e.g., 24, 48, 72, 96 hours) using an appropriate assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Plot cell growth over time for each seeding density. The optimal seeding density will be the one that allows for logarithmic growth for the intended duration of your drug treatment experiment.[3]

Protocol 2: Time-Course Experiment for Treatment Duration Optimization
  • Cell Seeding: Seed cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.[1]

  • Compound Preparation: Prepare serial dilutions of your compound at the desired concentrations.

  • Treatment: Treat the cells with the compound. Include a vehicle-only control.

  • Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform your endpoint assay (e.g., measure cell viability, protein expression, or a specific biomarker).

  • Data Analysis: Plot the measured response against the treatment duration for each concentration. The optimal treatment duration is the time point that provides a robust and statistically significant effect.

Data Presentation

Table 1: Example Data for Optimal Seeding Density Determination

Seeding Density (cells/well)24h Viability (RFU)48h Viability (RFU)72h Viability (RFU)96h Viability (RFU)
1,0001500300060008000
2,500350070001400018000
5,0006000120002400025000 (Plateau)
10,000100002000028000 (Plateau)28000 (Plateau)

Table 2: Example Data for Time-Course Experiment

Treatment Time (hours)Vehicle Control (% Viability)Compound X (IC50) (% Viability)Compound X (10x IC50) (% Viability)
61009585
121008060
241006540
481005025
721004520

Visualizations

G cluster_workflow Experimental Workflow for Optimizing Treatment Duration A Determine Optimal Seeding Density B Perform Dose-Response Experiment (Determine IC50) A->B Informs cell number for assay C Conduct Time-Course Experiment (at optimal seeding density and IC50) B->C Provides optimal concentration D Analyze Endpoint at Multiple Time Points C->D Generates time-dependent data E Identify Optimal Treatment Duration D->E Based on robust and significant effect

Caption: Workflow for optimizing compound treatment duration.

G cluster_troubleshooting Troubleshooting Logic for Lack of Compound Effect Start No Observable Effect of Compound Q1 Was a dose-response experiment performed? Start->Q1 Sol1 Perform dose-response to find IC50 Q1->Sol1 No Q2 Is the treatment duration sufficient? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Perform time-course experiment (e.g., 24, 48, 72h) Q2->Sol2 No Q3 Is the cell line known to be resistant? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Consider using a different, more sensitive cell line Q3->Sol3 Yes End Re-evaluate compound's mechanism of action Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for lack of compound effect.

References

Technical Support Center: Troubleshooting DW14800 In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on a compound specifically named "DW14800" is not available. Therefore, this technical support center provides a generalized troubleshooting guide based on common issues encountered during in vivo toxicity studies of novel chemical and biological entities. The information presented is for illustrative purposes and should be adapted to the specific characteristics of the compound under investigation.

General Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo toxicity experiments with new compounds like this compound.

Issue 1: Unexpected Mortality at Presumed Sub-Lethal Doses

  • Question: We are observing unexpected mortality in our mouse model at doses we predicted to be sub-lethal based on in vitro data. What are the potential causes and how can we troubleshoot this?

  • Answer: Unexpected in vivo mortality can arise from several factors that are not always apparent from in vitro studies.[1]

    • Potential Causes:

      • Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may have its own toxic effects.[1]

      • Rapid Administration: A fast rate of injection or infusion can lead to acute cardiovascular or respiratory distress.

      • Animal Model Sensitivity: The specific strain, age, or underlying health status of the animal model can influence its susceptibility to the compound.

      • Metabolic Bioactivation: The compound may be metabolized in vivo into a more toxic substance, a phenomenon not captured by many in vitro models.

      • On-Target Toxicity: The intended pharmacological effect might be exaggerated at the tested dose, leading to severe physiological disruption.

    • Recommended Actions:

      • Vehicle Control Group: Always include a control group that receives only the vehicle to rule out its toxicity.[1]

      • Optimize Administration: Reduce the rate of administration or consider a different route that allows for slower absorption.

      • Dose De-escalation: Perform a dose-range-finding study with lower starting doses to better define the maximum tolerated dose (MTD).[2]

      • Animal Health Monitoring: Ensure all animals are healthy and free of underlying conditions before starting the experiment.

      • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to understand the compound's exposure and clearance, which can help explain unexpected toxicities.

Issue 2: Significant Body Weight Loss

  • Question: Animals treated with this compound are showing a rapid and significant loss of body weight (>15%). What does this indicate and what should we do?

  • Answer: Significant body weight loss is a key indicator of systemic toxicity.

    • Potential Causes:

      • Reduced Food and Water Intake: The compound may cause nausea, malaise, or neurological effects that suppress appetite and thirst.

      • Gastrointestinal Toxicity: Direct damage to the GI tract can lead to malabsorption, diarrhea, and dehydration.

      • Metabolic Disruption: The compound could interfere with key metabolic pathways, leading to a catabolic state.

      • Systemic Inflammation: A strong inflammatory response can also lead to weight loss.

    • Recommended Actions:

      • Monitor Food and Water Consumption: Quantify daily intake to determine if anorexia is the primary cause.

      • Clinical Observations: Closely monitor animals for other signs of distress, such as lethargy, hunched posture, or diarrhea.

      • Dose Adjustment: Reduce the dose or the frequency of administration.

      • Supportive Care: In some cases, providing palatable, high-energy food or hydration support may be necessary, but this should be carefully considered as it can be a confounding factor.

      • Necropsy and Histopathology: At the end of the study, perform a thorough gross necropsy and histopathological examination of the GI tract and key metabolic organs (liver, kidneys).

Issue 3: Signs of Organ-Specific Toxicity (e.g., Nephrotoxicity, Hepatotoxicity)

  • Question: We are observing elevated serum creatinine (B1669602) and BUN levels, suggesting potential kidney toxicity. How should we confirm and address this?

  • Answer: Elevated biomarkers are a strong indication of organ-specific toxicity.[3]

    • Potential Causes:

      • Direct Cellular Damage: The compound or its metabolites may be directly toxic to kidney or liver cells.[3]

      • Accumulation in Organs: The compound might accumulate in specific organs, reaching toxic concentrations.[1]

      • Disruption of Organ Function: The compound could interfere with normal physiological processes without causing overt cell death.

    • Recommended Actions:

      • Expand Biomarker Analysis: In addition to standard markers (e.g., ALT, AST for liver; BUN, creatinine for kidney), consider more sensitive or specific biomarkers if available.[3][4]

      • Urinalysis: For suspected nephrotoxicity, perform a urinalysis to check for proteinuria, glucosuria, or abnormal sediment.

      • Histopathology: This is crucial for confirming organ damage. A detailed microscopic examination by a qualified pathologist can identify the nature and extent of the injury.[5]

      • Dose-Response Characterization: Test a range of doses to determine if the organ toxicity is dose-dependent.[6]

      • Mechanism of Action Studies: If the toxicity is confirmed, further studies may be needed to understand the underlying mechanism, which can help in designing safer analogues of the compound.

Issue 4: Severe Injection Site Reactions

  • Question: After subcutaneous administration of this compound, we are observing severe swelling, redness, and ulceration at the injection site. How can we manage this?

  • Answer: Injection site reactions are common and can range from mild to severe.[7] They are often caused by the physicochemical properties of the compound or its formulation.[8]

    • Potential Causes:

      • Compound Irritancy: The compound itself may be an irritant.

      • Formulation Issues: The pH, osmolality, or excipients in the vehicle can cause local tissue damage.

      • Precipitation: The compound may precipitate out of solution upon injection, forming a depot that causes inflammation.

      • Immunological Reaction: The compound could be triggering a local immune response.[8]

    • Recommended Actions:

      • Rotate Injection Sites: Avoid administering the compound in the same location repeatedly.[9]

      • Apply Cold Compress: A cold pack can help reduce swelling and pain shortly after injection.[7][10]

      • Re-evaluate Formulation:

        • Adjust the pH of the formulation to be more physiological.

        • Consider using a different, less irritating vehicle.

        • Increase the solubility of the compound to prevent precipitation.

      • Change Administration Route: If possible, consider an alternative route of administration, such as oral or intravenous.

      • Dose/Concentration Reduction: Lowering the concentration of the injected solution (while maintaining the dose by increasing the volume, within limits) can sometimes reduce irritation.

Frequently Asked Questions (FAQs)

  • Q1: Our in vitro assays showed low cytotoxicity, but we are seeing significant in vivo toxicity. Why the discrepancy?

    • A1: This is a common challenge in drug development. Discrepancies can arise because in vitro systems do not fully replicate the complexity of a whole organism. Key factors include drug metabolism (where a non-toxic parent drug can be converted to a toxic metabolite), pharmacokinetics (how the drug is absorbed, distributed, and eliminated), and effects on complex physiological systems (like the immune or cardiovascular systems) that cannot be modeled in simple cell cultures.[1]

  • Q2: How do we select the most appropriate animal species for our toxicity studies?

    • A2: The choice of species is critical and should be scientifically justified.[11] Ideally, the species should be pharmacologically relevant, meaning its version of the drug's target is similar to the human target. Other factors to consider include metabolic profiles and practical aspects like size, lifespan, and availability of historical data. For many small molecules, studies in one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate) species are often required.[5]

  • Q3: Why is a vehicle control group so important?

    • A3: A vehicle control group is essential to distinguish the effects of the test compound from the effects of the solvent or carrier used to administer it.[1] Without this control, any observed toxicity could be mistakenly attributed to the drug when it might be caused by the vehicle itself.

  • Q4: What are the key parameters to monitor during an in vivo toxicity study?

    • A4: A comprehensive study should monitor a range of parameters, including:

      • Mortality: The number of deaths in each group.

      • Clinical Signs: Daily observations for any signs of illness (e.g., changes in posture, activity, breathing).

      • Body Weight: Measured frequently (e.g., daily or weekly) as an indicator of general health.[11]

      • Food and Water Consumption: To assess appetite and hydration.

      • Hematology and Clinical Chemistry: Blood tests at the end of the study to assess organ function and overall health.[6]

      • Gross Necropsy: A visual examination of all organs and tissues after euthanasia.

      • Histopathology: Microscopic examination of selected organs to identify cellular damage.[11]

Data Presentation: Hypothetical Toxicity Profile of this compound

The following table provides an example of how to summarize quantitative toxicity data for this compound.

ParameterMouse (CD-1)Rat (Sprague-Dawley)Dog (Beagle)
Acute Oral LD50 ~1500 mg/kg>2000 mg/kgNot Determined
Primary Target Organ(s) Kidney, LiverLiverGastrointestinal Tract
Key Biomarker Changes (at 100 mg/kg/day for 14 days) ↑ Serum Creatinine (2.5x) ↑ ALT (3x)↑ ALT (4x) ↑ AST (3.5x)Emesis, Diarrhea
Histopathological Findings (at 100 mg/kg/day for 14 days) Moderate tubular necrosis (kidney) Mild hepatocellular vacuolation (liver)Moderate centrilobular necrosis (liver)Mild to moderate mucosal erosion (stomach)

Note: This data is entirely fictional and for illustrative purposes only.

Experimental Protocols: Acute Oral Toxicity Study (Rodent)

Objective: To determine the acute oral toxicity (and estimate the LD50) of this compound in rats following a single administration, according to OECD Guideline 423.

Methodology:

  • Animal Model: Use healthy, young adult Sprague-Dawley rats (8-12 weeks old), with equal numbers of males and females. Acclimatize animals for at least 5 days before the study.

  • Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to standard rodent chow and water.

  • Dose Groups:

    • Group 1: Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Group 2: 300 mg/kg this compound

    • Group 3: 2000 mg/kg this compound

    • (Doses are selected based on a stepwise procedure as per the guideline).

  • Administration:

    • Fast animals overnight prior to dosing (water ad libitum).

    • Administer this compound or vehicle once via oral gavage. The volume should not exceed 10 mL/kg.

  • Observations:

    • Post-dose: Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.

    • Daily: For 14 days, observe each animal at least once daily for clinical signs of toxicity.

    • Body Weight: Record the body weight of each animal shortly before administration and at least weekly thereafter.

  • Endpoint:

    • The primary endpoint is mortality.

    • At the end of the 14-day observation period, all surviving animals are euthanized.

  • Pathology:

    • Perform a gross necropsy on all animals (including those that die during the study).

    • Collect and preserve any abnormal tissues for potential histopathological examination.

  • Data Analysis:

    • Analyze mortality, clinical signs, and body weight changes to assess the toxicity of the compound and classify it according to the Globally Harmonized System (GHS).

Visualizations

Below are diagrams illustrating common workflows and hypothetical pathways relevant to in vivo toxicity troubleshooting.

G cluster_0 Troubleshooting Unexpected In Vivo Toxicity A Unexpected Toxicity Observed (e.g., Mortality, Severe Weight Loss) B Step 1: Immediate Checks A->B C Check Dosing Calculation & Preparation B->C Dosing error? D Verify Animal Health Status B->D Health issue? E Review Administration Technique B->E Procedural error? F Step 2: Experimental Review B->F G Is Vehicle Toxicity a Factor? (Run Vehicle-Only Control) F->G H Is the Dose Too High? (Perform Dose De-escalation Study) F->H I Is it Route or Rate Dependent? (Test Alternative Routes/Rates) F->I J Step 3: In-depth Investigation F->J K Pharmacokinetics (PK) Study (Understand Exposure) J->K L Histopathology (Identify Target Organs) J->L M Mechanism of Action Study (Elucidate Toxic Pathway) J->M N Decision Point (Modify Compound, Formulation, or Halt Development) K->N L->N M->N G cluster_1 Hypothetical Off-Target Toxicity Pathway for this compound This compound This compound TargetKinase Intended Target (Kinase A) This compound->TargetKinase Therapeutic Effect OffTargetKinase Off-Target (Kinase B) This compound->OffTargetKinase Off-Target Binding CellGrowth Inhibition of Tumor Cell Growth TargetKinase->CellGrowth Inhibits DownstreamSignal Downstream Signaling Disrupted OffTargetKinase->DownstreamSignal Inhibits Mitochondria Mitochondrial Function DownstreamSignal->Mitochondria Maintains OxidativeStress Oxidative Stress Mitochondria->OxidativeStress Leads to Apoptosis Hepatocyte Apoptosis OxidativeStress->Apoptosis Induces

References

Technical Support Center: Improving the Bioavailability of DW14800

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "DW14800" is not publicly available. This guide provides general strategies and troubleshooting advice for improving the bioavailability of a hypothetical poorly soluble research compound, referred to herein as "Compound X (e.g., this compound)." The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, demonstrates high potency in in-vitro assays but fails to show efficacy in animal models. What could be the underlying issue?

A1: A significant discrepancy between in-vitro potency and in-vivo efficacy is often attributed to poor oral bioavailability. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Low aqueous solubility and/or poor permeability are primary reasons for poor dissolution and, consequently, low bioavailability. It is crucial to assess the physicochemical properties of your compound to diagnose the problem.

Q2: What are the initial steps to investigate the poor bioavailability of this compound?

A2: A systematic approach is recommended to identify the root cause of poor bioavailability.

  • Physicochemical Characterization: Determine the aqueous solubility, pH-solubility profile, and lipophilicity (LogP) of this compound.

  • Biopharmaceutical Classification System (BCS) Classification: Classify your compound based on its solubility and permeability characteristics.[3][4][5] This will help in identifying the rate-limiting step for absorption.

  • Solid-State Characterization: Analyze the solid form of your compound (crystalline vs. amorphous) as it can significantly impact solubility and dissolution.

Q3: What is the Biopharmaceutical Classification System (BCS) and why is it important?

A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[3][4][5]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability[3]

  • Class III: High Solubility, Low Permeability[3]

  • Class IV: Low Solubility, Low Permeability[3]

The BCS classification helps to predict the in vivo performance of a drug and guides the selection of appropriate formulation strategies to enhance its bioavailability.[5]

Troubleshooting Guides

This section provides solutions to common issues encountered during the development of a compound with poor bioavailability.

Issue 1: Low Aqueous Solubility

  • Problem: this compound has poor solubility in aqueous media, leading to a low dissolution rate in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[6][7] Techniques like micronization and nanomilling can be employed.

    • Formulation with Solubilizing Excipients: Utilize co-solvents, surfactants, or complexing agents (e.g., cyclodextrins) to improve solubility.[8][9]

    • Amorphous Solid Dispersions: Convert the crystalline form of the drug to a more soluble amorphous state, often stabilized by a polymer.[10]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can enhance solubility and absorption.[8][10][11]

Issue 2: Poor Permeability

  • Problem: this compound has adequate solubility but is not efficiently transported across the intestinal epithelium.

  • Troubleshooting Steps:

    • Permeation Enhancers: Co-administer with excipients that can transiently and reversibly increase the permeability of the intestinal membrane.

    • Efflux Pump Inhibition: If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor may improve absorption.[9]

    • Prodrug Approach: Modify the chemical structure of the compound to create a more permeable prodrug that is converted to the active form after absorption.[12]

Issue 3: High First-Pass Metabolism

  • Problem: this compound is extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.

  • Troubleshooting Steps:

    • Metabolic Inhibitors: Co-administration with an inhibitor of the metabolizing enzymes can increase bioavailability. However, this approach has a higher risk of drug-drug interactions.

    • Lipid-Based Formulations: These can promote lymphatic absorption, which partially bypasses the liver, thereby reducing first-pass metabolism.[10]

    • Prodrugs: Design a prodrug that is less susceptible to first-pass metabolism.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in a buffered aqueous solution.

  • Methodology:

    • Prepare a high-concentration stock solution of this compound in an organic solvent (e.g., DMSO).

    • Add a small volume of the stock solution to a phosphate-buffered saline (PBS) solution at a physiologically relevant pH (e.g., 6.5 or 7.4).

    • Incubate the mixture at room temperature with shaking for a defined period (e.g., 2 hours).

    • Filter the solution to remove any precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability of this compound using an in-vitro cell-based model.

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate system until they form a confluent monolayer.

    • Add this compound to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • Quantify the concentration of this compound in the BL samples.

    • Calculate the apparent permeability coefficient (Papp) to estimate the in vivo permeability.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and oral bioavailability of different formulations of this compound.

  • Methodology:

    • Administer the selected formulations of this compound to a cohort of rodents (e.g., rats or mice) via oral gavage.

    • Administer an equivalent dose of this compound intravenously to a separate cohort to determine the absolute bioavailability.

    • Collect blood samples at predetermined time points after dosing.

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the pharmacokinetic parameters using appropriate software.

Data Presentation

Table 1: Physicochemical Properties of Compound X (e.g., this compound)

ParameterValue
Molecular Weight450.5 g/mol
Aqueous Solubility (pH 7.4)< 1 µg/mL
LogP4.2
BCS ClassificationClass II

Table 2: Pharmacokinetic Parameters of Different Formulations of Compound X in Rats (10 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
Aqueous Suspension50 ± 154.0 ± 1.2350 ± 90< 5%
Micronized Suspension150 ± 402.0 ± 0.8980 ± 21012%
Solid Dispersion450 ± 1101.5 ± 0.53200 ± 55040%
SEDDS800 ± 1801.0 ± 0.45600 ± 98070%

Visualizations

bioavailability_workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation Development cluster_4 Evaluation Start Start Poor in vivo efficacy Poor in vivo efficacy Start->Poor in vivo efficacy Physicochemical Properties Physicochemical Properties Poor in vivo efficacy->Physicochemical Properties BCS Classification BCS Classification Physicochemical Properties->BCS Classification BCS_Class_II BCS Class II (Low Solubility) BCS Classification->BCS_Class_II BCS_Class_III BCS Class III (Low Permeability) BCS Classification->BCS_Class_III BCS_Class_IV BCS Class IV (Low Sol & Perm) BCS Classification->BCS_Class_IV Solubility Enhancement Particle Size Reduction Solid Dispersion Lipid Formulation BCS_Class_II->Solubility Enhancement Permeability Enhancement Permeation Enhancers Efflux Pump Inhibitors BCS_Class_III->Permeability Enhancement Combined Approach Advanced Formulations (e.g., SEDDS with enhancer) BCS_Class_IV->Combined Approach In vivo PK study In vivo PK study Solubility Enhancement->In vivo PK study Permeability Enhancement->In vivo PK study Combined Approach->In vivo PK study End End In vivo PK study->End solid_dispersion cluster_0 Crystalline Drug cluster_1 Solid Dispersion cluster_2 Dissolution crystalline Crystalline this compound Low Energy Low Solubility amorphous Amorphous this compound in Polymer Matrix High Energy High Apparent Solubility crystalline:f1->amorphous:f1 Formulation Process (e.g., Spray Drying) dissolved Dissolved this compound Ready for Absorption crystalline:f1->dissolved:f0 Slow Dissolution amorphous:f1->dissolved:f0 Rapid Dissolution

References

Technical Support Center: Managing Experimental Variability for DW14800

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the novel kinase inhibitor, DW14800. Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1] By blocking the activity of JAK2, this compound can modulate the downstream signaling events that are critical for cell growth, proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.

Q2: I am observing a significant difference in the IC50 value of this compound between my biochemical assays and cell-based assays. What could be the cause?

A2: Discrepancies between biochemical and cell-based assay results are common. Several factors can contribute to this:

  • ATP Concentration: Biochemical assays are often conducted at low ATP concentrations, which may not reflect the significantly higher intracellular ATP levels that can outcompete ATP-competitive inhibitors like this compound.[2]

  • Cellular Efflux: The inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its intracellular concentration and apparent potency.[2]

  • Target Engagement: The target kinase may not be expressed or may be inactive in the chosen cell line.[2]

  • Compound Stability and Solubility: The compound may have poor solubility or stability in cell culture media.[3]

Q3: My results with this compound are inconsistent across experiments. What are the common sources of variability in cell culture-based assays?

A3: Inconsistent results can stem from several sources of variability in cell culture experiments:

  • Cell Culture Conditions: Variations in cell density, passage number, and time between passaging and the experiment can all impact cellular responsiveness.[4] Nutrient depletion and changes in pH can also affect results.[4]

  • Cell Line Authenticity and Contamination: It is crucial to use authenticated cell lines and routinely test for contamination, especially from mycoplasma, which can alter cellular physiology and experimental outcomes.[4]

  • Reagent Quality and Consistency: Variations in media, sera, and other reagents can introduce variability.[5]

  • Experimental Procedures: Inconsistent cell handling, such as incomplete trypsinization, can inadvertently select for specific cell populations over time.[4]

Q4: I am observing unexpected cellular phenotypes that do not align with the known function of JAK2. How can I determine if this is an off-target effect?

A4: Unexpected phenotypes are a strong indicator of potential off-target activity. Here are several approaches to investigate this:

  • Rescue Experiments: A "gold standard" method is to perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the phenotype is reversed, it suggests an on-target effect.[2][6]

  • Use of Structurally Unrelated Inhibitors: Comparing the phenotype induced by this compound with that of other structurally distinct inhibitors targeting the same kinase can help differentiate on-target from off-target effects.[6][7]

  • Kinase Profiling: A comprehensive kinase profiling assay can screen this compound against a large panel of kinases to identify potential off-target interactions directly.[3][6]

  • Downstream Signaling Analysis: Investigate the phosphorylation status of known downstream effectors of related signaling pathways to identify any unexpectedly activated or inhibited pathways.[2]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments with this compound.

Issue 1: High levels of cytotoxicity are observed at effective concentrations.

Potential Cause Troubleshooting Action Expected Outcome
Off-target kinase inhibitionPerform a kinome-wide selectivity screen to identify unintended kinase targets.[3] Test inhibitors with different chemical scaffolds that target JAK2.Identification of unintended kinase targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[3]
Compound solubility issuesVerify the solubility of this compound in your cell culture media. Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing toxicity.[3]Prevention of compound precipitation, which can lead to non-specific effects.[3]
Cell line-specific effectsTest the inhibitor on a panel of cell lines with varying expression levels of JAK2 and potential off-target kinases.[6]Identification of cell lines that are more or less sensitive to the cytotoxic effects.

Issue 2: Inconsistent or unexpected results in Western Blot analysis for downstream targets.

Potential Cause Troubleshooting Action Expected Outcome
Protein degradationPrepare samples quickly on ice and add protease and phosphatase inhibitors to the lysis buffer.[8][9] Use fresh samples for each experiment.[9]Minimized protein degradation, leading to clearer bands at the expected molecular weight.
Inappropriate sample preparationEnsure complete denaturation and reduction of proteins by boiling in sample buffer with a sufficient concentration of reducing agent, unless the antibody requires non-denaturing conditions.[8]Consistent and accurate protein separation on the gel.
Activation of compensatory signaling pathwaysUse Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways (e.g., other JAK family members or parallel pathways).[3]A clearer understanding of the cellular response to the inhibitor and more consistent, interpretable results.[3]
Antibody-related issuesValidate the primary antibody's specificity using positive and negative controls. Optimize antibody concentrations and incubation times.Reduced non-specific bands and a stronger signal for the target protein.

Experimental Protocols

Protocol 1: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes a method to assess the effect of this compound on the phosphorylation of STAT3, a key downstream target of JAK2.

  • Cell Culture and Treatment: Plate cells (e.g., HEL 92.1.7) and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95-100°C.

  • SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane. For proteins of low molecular weight, a smaller pore size membrane is recommended.[10][11]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates This compound This compound This compound->JAK2 Inhibits

Caption: Hypothetical signaling pathway of this compound action.

Experimental_Workflow Start Seed Cells Incubate Incubate Overnight Start->Incubate Treat Treat with this compound (Dose-Response) Incubate->Treat Incubate_Treatment Incubate (e.g., 24h) Treat->Incubate_Treatment Assay_Type Perform Cell Viability Assay (e.g., MTT) Incubate_Treatment->Assay_Type Read Read Plate Assay_Type->Read Analyze Calculate % Viability Read->Analyze Plot Plot Dose-Response Curve Analyze->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Inconsistent Results? Check_Cells Check Cell Culture (Passage #, Contamination) Start->Check_Cells Yes Check_Reagents Verify Reagent Quality and Concentration Check_Cells->Check_Reagents Review_Protocol Review Experimental Protocol for Consistency Check_Reagents->Review_Protocol Off_Target Suspect Off-Target Effects? Review_Protocol->Off_Target Rescue_Exp Perform Rescue Experiment Off_Target->Rescue_Exp Yes Inconsistent Results Still Inconsistent Off_Target->Inconsistent No Kinome_Screen Run Kinome Profiling Rescue_Exp->Kinome_Screen Consistent Results Consistent Kinome_Screen->Consistent

Caption: Troubleshooting decision tree for inconsistent results.

References

refining DW14800 dosage for optimal response

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound designated "DW14800" is not available. The following technical support guide is a generalized framework designed for researchers, scientists, and drug development professionals to assist in refining the dosage of a novel experimental compound, referred to here as this compound. This guide assumes a hypothetical mechanism of action for this compound as an inhibitor of the "ABC" signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell-based assays?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting range would be from 1 nM to 100 µM, using logarithmic dilutions. The optimal concentration will be cell-line dependent.

Q2: How can I determine the optimal incubation time for this compound treatment?

A2: The optimal incubation time depends on the specific biological question and the nature of the endpoint being measured. For signaling pathway modulation (e.g., phosphorylation changes), short incubation times (e.g., 15 min, 1 hr, 4 hrs) are usually sufficient. For cellular responses like apoptosis or cell cycle arrest, longer incubation times (e.g., 24 hrs, 48 hrs, 72 hrs) are typically required. A time-course experiment is recommended to determine the optimal time point for your specific assay.

Q3: I am not observing the expected downstream effect of this compound on the ABC pathway. What could be the issue?

A3: There are several potential reasons for this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common causes include suboptimal dosage, incorrect incubation time, low expression of the target protein in your cell model, or issues with antibody performance in your western blot analysis.

Q4: Is this compound soluble in aqueous media?

A4: The solubility of a novel compound can vary. It is recommended to first dissolve this compound in a solvent like DMSO to create a concentrated stock solution. Subsequently, this stock solution can be diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and ideally below 0.1% to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays
Potential Cause Recommended Solution
Inconsistent cell seeding densityEnsure a single-cell suspension and accurate cell counting before seeding.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound precipitationVisually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try lowering the concentration or using a different solvent system.
Incomplete dissolution of compoundEnsure the compound is fully dissolved in the stock solution before diluting it in the media.
Issue 2: No Inhibition of Target Phosphorylation
Potential Cause Recommended Solution
Suboptimal this compound concentrationPerform a dose-response experiment to determine the IC50 for target inhibition.
Incorrect incubation timeConduct a time-course experiment to identify the optimal time point for observing target dephosphorylation.
Low target expressionConfirm the expression of the target protein in your cell line using western blotting.
Inactive compoundVerify the integrity and activity of the this compound compound.
Poor antibody qualityUse a validated antibody specific for the phosphorylated form of the target protein.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

Protocol 2: Western Blotting for Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability (72h Incubation)

Cell LineThis compound Conc. (µM)% Viability (Mean ± SD)
Cell Line A0 (Vehicle)100 ± 4.5
0.195 ± 5.1
172 ± 3.8
1045 ± 6.2
10012 ± 2.1
Cell Line B0 (Vehicle)100 ± 5.2
0.198 ± 4.9
185 ± 6.1
1060 ± 5.5
10025 ± 3.3

Table 2: In Vitro Kinase Assay - IC50 Values for this compound

Target KinaseIC50 (nM)
Target X50
Target Y850
Target Z>10,000

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Target_Kinase Target Kinase (ABC Pathway) Kinase2->Target_Kinase Phosphorylation Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Activation Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->Target_Kinase Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical ABC signaling pathway showing inhibition by this compound.

Dosage_Optimization_Workflow cluster_preliminary Preliminary Screening cluster_mechanistic Mechanistic Validation cluster_functional Functional Assays Broad_Dose_Range Broad Dose-Response (e.g., 1nM - 100µM) Determine_EC50 Determine EC50 (Cell Viability) Broad_Dose_Range->Determine_EC50 Target_Inhibition Target Inhibition Assay (e.g., Western Blot) Determine_EC50->Target_Inhibition Determine_IC50 Determine IC50 (Target Engagement) Target_Inhibition->Determine_IC50 Phenotypic_Assay Phenotypic Assay (e.g., Apoptosis, Migration) Determine_IC50->Phenotypic_Assay Optimal_Dose Select Optimal Dose Phenotypic_Assay->Optimal_Dose

Caption: Experimental workflow for this compound dosage optimization.

Troubleshooting_Tree Start Unexpected Result (e.g., No Effect) Check_Dosage Is Dosage in Optimal Range? Start->Check_Dosage Check_Time Is Incubation Time Optimal? Check_Dosage->Check_Time Yes Revise_Dosage Revise Dosage Check_Dosage->Revise_Dosage No Check_Target Is Target Expressed? Check_Time->Check_Target Yes Revise_Time Revise Time-course Check_Time->Revise_Time No Check_Compound Is Compound Active? Check_Target->Check_Compound Yes Change_Model Change Cell Model Check_Target->Change_Model No New_Compound Obtain New Compound Aliquot Check_Compound->New_Compound No

Caption: Troubleshooting decision tree for unexpected experimental outcomes.

DW14800 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

No information is publicly available for "DW14800."

Our comprehensive search for "this compound" did not yield any specific information regarding its stability, storage conditions, degradation, or experimental protocols. This suggests that "this compound" may be an internal development code, a compound not yet disclosed in public literature, or a potential typographical error.

To provide you with accurate and relevant technical support, please verify the compound identifier.

Once a valid compound name is provided, this technical support center will be populated with the following information:

Frequently Asked Questions (FAQs)

A comprehensive list of frequently asked questions will be developed to address common inquiries regarding the handling, storage, and stability of the compound.

Troubleshooting Guide

A detailed troubleshooting guide will be created to assist researchers in identifying and resolving common experimental issues related to the compound's stability and performance.

Stability and Storage Data

Quantitative data on the compound's stability under various conditions (e.g., temperature, pH, light exposure) will be summarized in clear and concise tables. Recommended storage conditions will also be provided.

Experimental Protocols

Detailed, step-by-step protocols for key experiments, such as stability testing and solution preparation, will be outlined to ensure experimental reproducibility.

Visual Guides

Custom diagrams illustrating relevant signaling pathways, experimental workflows, and troubleshooting logic will be generated using Graphviz to provide clear visual aids.

We are committed to providing you with the detailed technical information you need. Please provide a corrected or alternative compound name to proceed.

Validation & Comparative

validating the target engagement of DW14800

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding DW14800 is not publicly available.

Extensive searches for "this compound" have not yielded any specific information about a drug, compound, or therapeutic agent with this designation. There are no publicly available scientific publications, clinical trial records, or documents from regulatory agencies that mention this compound.

Similarly, searches linking this designation to Daewoong Pharmaceutical have not provided any specific details about this particular compound. While Daewoong Pharmaceutical is a prominent company with a portfolio of developed and pipeline drugs, information on a product named this compound is not found in their public communications, financial reports, or research and development updates.

It is possible that "this compound" is an internal codename for a very early-stage research compound that has not yet been disclosed publicly. Drug development is a lengthy process, and information about new molecules is often kept confidential until a certain stage of development, such as preclinical or early clinical phases.

Without any publicly accessible data on this compound, including its therapeutic target, mechanism of action, or any experimental results, it is not possible to create a comparison guide, present data tables, or detail experimental protocols as requested. Further information would be required to proceed with a detailed analysis and validation of its target engagement.

A Comparative Guide to Targeted Protein Degradation: The dTAG Platform vs. Traditional Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The paradigm of modulating protein function is rapidly evolving. While traditional small molecule inhibitors have long been the cornerstone of therapeutic intervention, a newer class of molecules designed for targeted protein degradation is emerging as a powerful alternative. This guide provides a comparative overview of these two modalities, with a focus on the degradation tag (dTAG) system as an exemplary platform for targeted protein degradation, and contrasts its mechanism and performance with conventional inhibitors.

Introduction: A Shift from Occupancy-Driven Inhibition to Event-Driven Degradation

Traditional inhibitors function through an "occupancy-driven" model, where the therapeutic effect is maintained by continuously binding to and blocking the active site of a target protein. In contrast, targeted protein degraders, such as those utilized in the dTAG system, operate on an "event-driven" catalytic model. These heterobifunctional molecules induce the degradation of a target protein by the cell's own machinery, offering a distinct set of advantages.

Proteolysis targeting chimeras (PROTACs) and the dTAG system represent a significant advancement in chemical biology, enabling the selective removal of proteins.[1][2][3] The dTAG technology, in particular, offers a versatile method for rapid, reversible, and selective protein degradation.[4][5][6][] It utilizes a small molecule degrader that binds to a specific tag (an engineered mutant of FKBP12, FKBP12F36V) fused to the protein of interest, and simultaneously recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the tagged protein.[4][5][]

Quantitative Comparison: dTAG Degraders vs. Traditional Inhibitors

The following table summarizes key performance metrics for a representative dTAG molecule, dTAGV-1, and contrasts them with the general characteristics of traditional inhibitors.

FeaturedTAGV-1 (Targeted Degrader)Traditional Small Molecule Inhibitors
Mechanism of Action Catalytic degradation of the target proteinCompetitive or allosteric inhibition of protein function
Mode of Action Event-driven: a single molecule can induce the degradation of multiple target proteinsOccupancy-driven: requires sustained binding to the target
Selectivity High, determined by the selectivity of the tag-binding ligand and the recruitment of the E3 ligase. dTAGV-1 is exclusively selective for FKBP12F36V-tagged proteins.[8]Variable, often dependent on the conservation of the binding site across protein families, which can lead to off-target effects.
Effect on Target Complete removal of the target protein, including non-enzymatic scaffolding functions.[9]Inhibition of a specific function (e.g., enzymatic activity), leaving the protein scaffold intact.
Potency Often potent at nanomolar concentrations due to its catalytic nature.[9]Potency varies widely (from nanomolar to micromolar), and high concentrations may be needed to achieve sufficient target occupancy.
Resistance Mechanisms Less susceptible to resistance from target mutation at the binding site, as high-affinity binding is not always required for degradation.[9]Prone to resistance caused by mutations in the inhibitor's binding site that reduce binding affinity.
"Drugging the Undruggable" Capable of targeting proteins that lack a defined active site, such as transcription factors and scaffolding proteins.[1]Generally limited to targets with well-defined binding pockets.

Signaling Pathway: The dTAG System

The dTAG system hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to achieve targeted degradation. The process is initiated by the dTAG molecule, which acts as a molecular bridge.

dTAG_System cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (tagged with FKBP12F36V) dTAG dTAG Molecule (e.g., dTAGV-1) POI->dTAG binds to tag Proteasome 26S Proteasome POI->Proteasome targeted to Ubiquitination Polyubiquitination dTAG->Ubiquitination induces E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->dTAG recruited by Ubiquitination->POI tags Degradation Protein Degradation Proteasome->Degradation results in

Caption: The dTAG system mechanism of action.

Experimental Workflow: Validating a dTAG Degrader

The validation of a dTAG degrader involves a series of in vitro and in vivo experiments to confirm its efficacy and selectivity.

dTAG_Validation_Workflow Start Start: Synthesize dTAG Molecule In_Vitro_Binding In Vitro Binding Assays (e.g., SPR, ITC) Confirm binding to tagged protein and E3 ligase Start->In_Vitro_Binding Cell_Culture Cell-Based Degradation Assays (e.g., Western Blot, Luciferase Reporter) Measure dose- and time-dependent degradation In_Vitro_Binding->Cell_Culture Selectivity_Profiling Selectivity Profiling (e.g., Proteomics) Assess degradation of non-target proteins Cell_Culture->Selectivity_Profiling Functional_Assays Cellular Functional Assays (e.g., Proliferation, Apoptosis) Evaluate downstream biological effects Cell_Culture->Functional_Assays In_Vivo_PKPD In Vivo Pharmacokinetics/ Pharmacodynamics (PK/PD) Determine in vivo stability, exposure, and target degradation Selectivity_Profiling->In_Vivo_PKPD Functional_Assays->In_Vivo_PKPD Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Assess therapeutic potential In_Vivo_PKPD->Efficacy_Studies End End: Validated dTAG Degrader Efficacy_Studies->End

Caption: A typical experimental workflow for dTAG degrader validation.

Experimental Protocols

Cell-Based Protein Degradation Assay (Western Blot)
  • Objective: To quantify the degradation of a target protein in response to a dTAG degrader.

  • Methodology:

    • Seed cells expressing the FKBP12F36V-tagged protein of interest in a multi-well plate.

    • Treat the cells with varying concentrations of the dTAG degrader (e.g., dTAGV-1) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the protein of interest. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Luciferase-Based Reporter Assay for Degradation Kinetics
  • Objective: To monitor the kinetics of protein degradation in real-time.

  • Methodology:

    • Engineer cells to co-express the FKBP12F36V-tagged protein of interest fused to a reporter protein (e.g., NanoLuc luciferase) and a control luciferase (e.g., Firefly luciferase) under a separate promoter.

    • Plate the cells in a white, clear-bottom multi-well plate.

    • Add the dTAG degrader at various concentrations.

    • At different time points, measure the luminescence of both luciferases using a dual-luciferase reporter assay system.

    • Normalize the NanoLuc signal to the Firefly signal to account for variations in cell number and viability. A decrease in the normalized NanoLuc signal indicates degradation of the tagged protein.

Conclusion

Targeted protein degradation technologies, exemplified by the dTAG system, offer a novel and powerful approach to modulate protein levels with high specificity and efficacy. By hijacking the cell's own protein disposal machinery, these degraders can overcome many of the limitations of traditional small molecule inhibitors. They provide the ability to target previously "undruggable" proteins, offer a catalytic mode of action that can lead to enhanced potency, and may be less susceptible to acquired resistance. As our understanding of the ubiquitin-proteasome system deepens and new E3 ligases are harnessed, the therapeutic potential of targeted protein degradation is poised to expand significantly, offering new avenues for treating a wide range of diseases.

References

DW14800, a Novel PRMT5 Inhibitor, Demonstrates Promising Preclinical Efficacy in Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SEOUL, South Korea – DW14800, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC), according to a study published in Theranostics. This discovery positions this compound as a promising therapeutic candidate for a cancer with limited treatment options and highlights the growing importance of PRMT5 as a therapeutic target in oncology.

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in regulating various cellular processes, including gene expression and cell proliferation.[1][2] In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival.[1] this compound exerts its anti-cancer effects by selectively inhibiting PRMT5, leading to a reduction in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s). This action enhances the transcription of hepatocyte nuclear factor 4 alpha (HNF4α), a key regulator of hepatocyte differentiation. The compound has a half-maximal inhibitory concentration (IC50) of 17 nM against PRMT5.[3]

Preclinical studies have demonstrated that this compound can suppress the self-renewal capacity of liver cancer stem cells and induce differentiation of HCC cells.[4] Furthermore, the inhibitor displayed anti-tumor effects in both in vitro cell-based assays and in vivo xenograft models of HCC.[4]

Competitive Landscape

The landscape of PRMT5 inhibitors is rapidly evolving, with several compounds in clinical development for various malignancies.[2] Key competitors include GSK3326595, JNJ-64619178, PF-06939999, PRT543, and PRT811.[5][6] These inhibitors are being investigated as monotherapies and in combination with other anti-cancer agents across a range of solid tumors and hematological malignancies.[5]

While direct head-to-head clinical trial data is not yet available, the preclinical and emerging clinical data for these compounds provide a basis for comparison.

Comparative Efficacy and Mechanism of Action

The following table summarizes the available data on this compound and its key competitors:

CompoundDeveloper/SponsorMechanism of ActionKey Efficacy HighlightsTherapeutic Area (Clinical Trials)
This compound Daewoong PharmaceuticalSelective PRMT5 inhibitorSuppressed self-renewal of liver cancer stem cells and showed anti-tumor effects in preclinical HCC models.[4]Preclinical (Hepatocellular Carcinoma)
GSK3326595 GlaxoSmithKlineSelective, reversible PRMT5 inhibitor.[1]Showed partial responses in adenoid cystic carcinoma.[5] The clinical development of this compound has been discontinued.[6]Myeloid malignancies, Solid Tumors.[1]
JNJ-64619178 JanssenPotent, selective PRMT5 inhibitor with a long-residence binding time.[7]Demonstrated an objective response rate (ORR) of 5.6% in a Phase 1 study of advanced solid tumors, with an 11.5% ORR in patients with adenoid cystic carcinoma.[8]Advanced Solid Tumors, Non-Hodgkin's Lymphoma, Myelodysplastic Syndrome.[9]
PF-06939999 PfizerPotent and selective PRMT5 inhibitor.[1]Phase 1 trial terminated based on strategic evaluation, not due to safety concerns.[1]Advanced or Metastatic Solid Tumors.[1]
PRT543 Prelude TherapeuticsPotent and selective PRMT5 inhibitor.[10]Achieved a durable complete response in a patient with HRD+ ovarian cancer.[11]Advanced Solid Tumors and Lymphoma.[11]
PRT811 Prelude TherapeuticsBrain-penetrant, selective PRMT5 inhibitor.[12]Showed a complete response in a patient with IDH-positive recurrent high-grade glioma.[12]Advanced Solid Tumors, CNS Lymphoma, Recurrent High-Grade Glioma.[12]

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the inhibition of PRMT5, which in turn affects downstream signaling pathways related to cell differentiation and proliferation in hepatocellular carcinoma.

DW14800_Mechanism_of_Action This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5->H4R3me2s Catalyzes HNF4a HNF4α Transcription H4R3me2s->HNF4a Represses Differentiation Hepatocyte Differentiation HNF4a->Differentiation Tumor_Growth Tumor Growth Suppression Differentiation->Tumor_Growth

Mechanism of action of this compound in hepatocellular carcinoma.

A typical experimental workflow to assess the efficacy of a PRMT5 inhibitor like this compound would involve a series of in vitro and in vivo studies.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical_Assay Biochemical Assay (IC50 Determination) Cell_Culture HCC Cell Lines Biochemical_Assay->Cell_Culture Western_Blot Western Blot (H4R3me2s levels) Cell_Culture->Western_Blot Spheroid_Formation Spheroid Formation Assay (Cancer Stem Cell Self-Renewal) Cell_Culture->Spheroid_Formation Xenograft_Model HCC Xenograft Model (in mice) Spheroid_Formation->Xenograft_Model Tumor_Measurement Tumor Volume Measurement Xenograft_Model->Tumor_Measurement IHC Immunohistochemistry (H4R3me2s, HNF4α) Xenograft_Model->IHC

General experimental workflow for evaluating PRMT5 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following are summaries of typical protocols used in the evaluation of PRMT5 inhibitors.

Western Blot for H4R3me2s Detection:

  • HCC cells are treated with varying concentrations of the PRMT5 inhibitor for a specified duration.

  • Cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for symmetrically dimethylated H4R3.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[3]

Tumor Spheroid Formation Assay:

  • Single-cell suspensions of HCC cells are plated in ultra-low attachment plates.

  • Cells are cultured in a serum-free medium supplemented with growth factors to promote spheroid formation.

  • The PRMT5 inhibitor is added to the culture medium at various concentrations.

  • After a period of incubation, the number and size of the formed spheroids are quantified to assess the self-renewal capacity of cancer stem cells.

HCC Xenograft Model:

  • HCC cells are subcutaneously injected into the flanks of immunodeficient mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The PRMT5 inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.

Conclusion

This compound has demonstrated a promising preclinical profile as a selective PRMT5 inhibitor for the treatment of hepatocellular carcinoma. Its mechanism of action, centered on the derepression of HNF4α, offers a novel therapeutic strategy. As the clinical development of other PRMT5 inhibitors continues to mature, the comparative efficacy and safety data will be critical in defining the therapeutic potential of this class of epigenetic modulators in oncology. Further investigation of this compound in clinical trials is warranted to determine its efficacy and safety in patients with HCC and other malignancies.

References

Cross-Validation of DW14800 Experimental Results: A Comparative Analysis of Novel Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "DW14800" did not yield any publicly available experimental results or clinical trial information. It is possible that this is an internal designation not yet in the public domain, an early-stage compound without published data, or an incorrect identifier. To fulfill the request for a comparative guide, this report focuses on Bersiporocin (DWN12088) , a novel, first-in-class anti-fibrotic agent under development by Daewoong Pharmaceutical for the treatment of Idiopathic Pulmonary Fibrosis (IPF). This guide serves as an illustrative example of the requested content, comparing Bersiporocin to the current standard-of-care treatments for IPF.

Introduction to Bersiporocin and the Treatment Landscape of Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The current standard-of-care treatments, nintedanib (B1663095) and pirfenidone, can slow the rate of disease progression but do not halt or reverse the underlying fibrotic process and are associated with significant side effects.

Bersiporocin (DWN12088) is a novel, orally administered small molecule that represents a new therapeutic approach. It is a first-in-class inhibitor of prolyl-tRNA synthetase (PRS), an enzyme crucial for the synthesis of collagen, the primary component of fibrotic scar tissue.[1][2] By targeting the foundational process of collagen production, Bersiporocin aims to offer a more direct anti-fibrotic effect. The U.S. Food and Drug Administration (FDA) has granted Bersiporocin Orphan Drug Designation and Fast Track designation, highlighting its potential to address a significant unmet medical need.[3][4]

Comparative Analysis of Anti-Fibrotic Agents

This section provides a comparative overview of Bersiporocin against the approved IPF treatments, nintedanib and pirfenidone. As Bersiporocin is currently in Phase 2 clinical trials, the available efficacy data is from preclinical studies.

Table 1: Comparison of Mechanism of Action and Efficacy
FeatureBersiporocin (DWN12088)NintedanibPirfenidone
Target Prolyl-tRNA Synthetase (PRS)[1][2]Tyrosine kinases (VEGFR, FGFR, PDGFR)Multiple pathways, including TGF-β
Mechanism of Action Inhibits PRS, thereby reducing the synthesis of proline-rich collagen.[3][5]Inhibits signaling pathways involved in fibroblast proliferation, migration, and differentiation.Exhibits anti-fibrotic, anti-inflammatory, and antioxidant effects; inhibits TGF-β-stimulated collagen synthesis.
Preclinical Efficacy (Bleomycin-induced mouse model) Dose-dependent reduction in lung fibrosis (modified Ashcroft score), lung weight, and collagen content in bronchoalveolar lavage fluid (BALF).[3]Attenuates lung fibrosis and inflammation.Reduces lung fibrosis and dysfunction.
Clinical Efficacy (Human Trials) Phase 2 trial ongoing to evaluate safety and efficacy in IPF patients.[1][6] A Phase 1 study in healthy volunteers showed a reduction in pro-peptide of type 3 procollagen, a biomarker of collagen synthesis.[5]Slows the annual rate of decline in Forced Vital Capacity (FVC) by approximately 50% compared to placebo in IPF patients.Slows the decline in FVC and improves progression-free survival in patients with mild to moderate IPF.
Development Stage Phase 2 Clinical Trial[1][6]Approved for clinical useApproved for clinical use
Table 2: Safety and Tolerability Profile
FeatureBersiporocin (DWN12088)NintedanibPirfenidone
Reported Side Effects (Phase 1, Healthy Volunteers) Most common were gastrointestinal events (nausea, vomiting). No severe or serious adverse events were reported with single oral doses up to 600 mg and multiple oral doses up to 200 mg twice daily for 14 days.[5]Diarrhea, nausea, vomiting, abdominal pain, decreased appetite, and elevated liver enzymes.Nausea, rash, photosensitivity, fatigue, and gastrointestinal issues.
Formulation Enteric-coated tablet to improve gastrointestinal tolerability.[5]Oral capsuleOral tablet

Experimental Protocols

Preclinical Efficacy Study of Bersiporocin in a Bleomycin-Induced Lung Fibrosis Model

This protocol is based on the methodology described in the EMBO Molecular Medicine publication.[3]

  • Animal Model: C57BL/6 mice.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (BLM) is administered to induce lung fibrosis.

  • Treatment Groups:

    • Vehicle control

    • Bleomycin (BLM) + Vehicle

    • BLM + Bersiporocin (DWN12088) at various doses (e.g., 3, 10, 30 mg/kg, administered orally once daily).

    • BLM + Pirfenidone (positive control, e.g., 100 mg/kg, administered orally twice daily).

  • Dosing Regimen: Prophylactic administration starting one day before BLM instillation and continuing for a specified period (e.g., 3 weeks).

  • Outcome Measures:

    • Histological Analysis: Lungs are harvested, fixed, and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis. The severity of fibrosis is quantified using the modified Ashcroft scoring system.

    • Lung Weight: The wet weight of the lungs is measured as an indicator of inflammation and edema.

    • Collagen Content: Bronchoalveolar lavage fluid (BALF) is collected, and the collagen content is quantified using a suitable assay (e.g., Sircol Collagen Assay).

  • Statistical Analysis: Data are analyzed using appropriate statistical tests, such as the Kruskal-Wallis test followed by the Mann-Whitney test for pairwise comparisons.

Phase 2 Clinical Trial of Bersiporocin in Patients with Idiopathic Pulmonary Fibrosis (NCT05389215)

This protocol is a summary of the ongoing Phase 2 clinical trial design.[6][7]

  • Study Design: A randomized, double-blind, placebo-controlled, multinational study.

  • Participants: Approximately 102 patients with a diagnosis of Idiopathic Pulmonary Fibrosis.

  • Inclusion Criteria: Patients with IPF, who may or may not be on a stable dose of nintedanib or pirfenidone.

  • Treatment Arms:

    • Bersiporocin (150 mg) administered orally twice daily for 24 weeks.

    • Placebo administered orally twice daily for 24 weeks.

  • Primary Outcome Measures:

    • Safety and tolerability of Bersiporocin.

  • Secondary Outcome Measures:

    • Change in Forced Vital Capacity (FVC) from baseline to 24 weeks.

  • Study Sites: Conducted at approximately 30 institutions across the United States and South Korea.

Visualizations

Signaling Pathway of Bersiporocin's Anti-Fibrotic Action

G Mechanism of Action of Bersiporocin cluster_collagen_synthesis Collagen Synthesis Pathway Proline Proline PARS1 Prolyl-tRNA Synthetase (PARS1) Proline->PARS1 Binds to Prolyl-tRNA Prolyl-tRNA PARS1->Prolyl-tRNA Catalyzes formation of Ribosome Ribosome Prolyl-tRNA->Ribosome Delivers Proline to Collagen Collagen Ribosome->Collagen Synthesizes Fibrosis Fibrosis Collagen->Fibrosis Leads to Bersiporocin Bersiporocin (DWN12088) Bersiporocin->PARS1 Inhibits

Caption: Bersiporocin inhibits Prolyl-tRNA Synthetase (PARS1), a key enzyme in collagen synthesis.

Experimental Workflow for Preclinical Evaluation of Anti-Fibrotic Agents

G Preclinical Experimental Workflow Start Start Animal_Model Induce Lung Fibrosis in Mice (Bleomycin Instillation) Start->Animal_Model Treatment Administer Treatment Groups (Vehicle, Bersiporocin, Control) Animal_Model->Treatment Duration Treatment Period (e.g., 21 days) Treatment->Duration Endpoint Endpoint Analysis Duration->Endpoint Histology Histological Assessment (Modified Ashcroft Score) Endpoint->Histology Lung_Weight Measure Lung Weight Endpoint->Lung_Weight Collagen_Assay Quantify Collagen in BALF Endpoint->Collagen_Assay Data_Analysis Statistical Analysis Histology->Data_Analysis Lung_Weight->Data_Analysis Collagen_Assay->Data_Analysis Results Results Data_Analysis->Results

References

Assessing the Specificity of DW14800: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed assessment of the specificity and performance of DW14800, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against other notable PRMT5 inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of this compound for research and therapeutic development.

Executive Summary

This compound is a highly potent, non-S-adenosyl-L-methionine (SAM) competitive inhibitor of PRMT5 with a half-maximal inhibitory concentration (IC50) of 17 nM. Developed through structure-based drug design from its predecessor, EPZ015666, this compound demonstrates significant anti-cancer activity, particularly in hepatocellular carcinoma models. Its mechanism of action involves the reduction of symmetric dimethylarginine (sDMA) levels, specifically on histone H4 at arginine 3 (H4R3me2s), leading to the upregulation of the transcription factor HNF4α. This guide presents a comparative analysis of this compound with other PRMT5 inhibitors, detailed experimental protocols for assessing its specificity, and visual representations of its mechanism and experimental workflows.

Comparative Performance of PRMT5 Inhibitors

The following table summarizes the biochemical potency of this compound in comparison to other well-characterized PRMT5 inhibitors. While direct head-to-head selectivity panel data for this compound against a broad range of methyltransferases is not publicly available, the data for its parent compound, EPZ015666, and the clinical candidate, GSK3326595, indicate a high degree of selectivity for PRMT5.

Inhibitor IC50 (nM) vs. PRMT5 Selectivity Profile Mechanism of Action
This compound 17Data not publicly available.Non-SAM Competitive
EPZ01566622[1]>20,000-fold selective over other protein methyltransferases.[2]Substrate Competitive
GSK3326595~6[3][4]>4,000-fold selective over a panel of 20 other methyltransferases.[5]Substrate Competitive

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This inhibition leads to a cascade of downstream events culminating in anti-tumor activity.

DW14800_Signaling_Pathway This compound This compound PRMT5 PRMT5 This compound->PRMT5 Inhibits H4R3me2s Symmetric Dimethylation (H4R3me2s) PRMT5->H4R3me2s Catalyzes H4R3 Histone H4 Arginine 3 (H4R3) HNF4a_promoter HNF4α Promoter H4R3me2s->HNF4a_promoter Represses HNF4a_transcription HNF4α Transcription HNF4a_promoter->HNF4a_transcription Leads to Anti_tumor_activity Anti-tumor Activity HNF4a_transcription->Anti_tumor_activity Promotes

Caption: this compound inhibits PRMT5, preventing the repressive H4R3me2s mark and promoting HNF4α transcription.

Experimental Protocols

To facilitate the independent verification and further investigation of this compound's specificity, detailed protocols for key experiments are provided below.

In Vitro PRMT5 Biochemical Assay

This assay is designed to determine the direct inhibitory activity of a compound against the PRMT5 enzyme.

Experimental Workflow:

PRMT5_Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant PRMT5/MEP50 - Histone H4 peptide substrate - [3H]-SAM (radiolabeled cofactor) - this compound dilutions start->prepare_reagents incubation Incubate components at 30°C prepare_reagents->incubation stop_reaction Stop Reaction incubation->stop_reaction capture_peptide Capture methylated peptide on filter plate stop_reaction->capture_peptide measure_radioactivity Measure radioactivity using a scintillation counter capture_peptide->measure_radioactivity calculate_ic50 Calculate IC50 value measure_radioactivity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro PRMT5 biochemical assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound. The reaction mixture should contain recombinant human PRMT5/MEP50 complex, a histone H4 peptide substrate, and the radiolabeled cofactor S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

  • Reaction Incubation: In a microplate, combine the PRMT5/MEP50 enzyme, the substrate peptide, and this compound at various concentrations. Initiate the methyltransferase reaction by adding [³H]-SAM. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction.

  • Peptide Capture: Transfer the reaction mixture to a filter plate to capture the radiolabeled histone H4 peptide.

  • Radioactivity Measurement: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the PRMT5 enzymatic activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble PRMT5 in the supernatant at each temperature point using Western blotting.

  • Data Analysis: Plot the amount of soluble PRMT5 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for Symmetric Dimethylarginine (SDMA)

This assay assesses the in-cell activity of this compound by measuring the levels of SDMA, a direct product of PRMT5 activity.

Methodology:

  • Cell Culture and Treatment: Culture cells and treat them with varying concentrations of this compound for a defined period (e.g., 48-72 hours).

  • Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for SDMA.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative reduction in SDMA levels upon treatment with this compound.

Conclusion

This compound is a potent and specific inhibitor of PRMT5 with promising anti-cancer properties. The data and protocols presented in this guide are intended to provide a comprehensive resource for the scientific community to objectively evaluate and further explore the therapeutic potential of this compound. The provided methodologies offer a standardized framework for assessing the specificity and efficacy of this compound and other PRMT5 inhibitors.

References

Benchmarking DW14800: A Comparative Analysis Against Predecessor Wnt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of the novel Wnt signaling pathway inhibitor, DW14800, against its previous generation counterparts, DW12300 and DW13500. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's potential.

Executive Summary

This compound demonstrates a significantly improved inhibitory profile against key components of the Wnt signaling pathway compared to its predecessors. This enhanced potency, coupled with superior selectivity, positions this compound as a promising candidate for further investigation in Wnt pathway-driven pathologies.

In Vitro Potency and Selectivity

The inhibitory activity of this compound, DW12300, and DW13500 was assessed against β-catenin, a crucial downstream effector in the Wnt signaling cascade.

CompoundIC50 (nM) for β-cateninSelectivity Index vs. GSK-3β
This compound 15 >200
DW1350078110
DW1230025045

Cellular Proliferation Assay

The antiproliferative effects of the compounds were evaluated in a human colorectal cancer cell line (HCT-116) known to have a constitutively active Wnt signaling pathway.

CompoundGI50 (µM) in HCT-116 cells
This compound 0.5
DW135002.1
DW123008.7

Signaling Pathway Visualization

The canonical Wnt signaling pathway, which is the target of this compound and its predecessors, is depicted below. Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it drives the transcription of target genes involved in cell proliferation.[1][2][3]

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Wnt Wnt Wnt->Frizzled Binds GSK3b GSK-3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin Degradation Degradation Beta_Catenin->Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Canonical Wnt Signaling Pathway

Experimental Protocols

A generalized workflow for the in vitro evaluation of Wnt pathway inhibitors is outlined below.

Experimental_Workflow cluster_synthesis Compound Synthesis & QC cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison Compound_Synthesis Synthesize DW-Series Compounds QC Purity & Identity Confirmation (LC-MS, NMR) Compound_Synthesis->QC Biochemical_Assay In Vitro Kinase Assay (β-catenin) QC->Biochemical_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTS) QC->Proliferation_Assay IC50 Determine IC50 Values Biochemical_Assay->IC50 Data_Analysis Comparative Analysis of IC50 and GI50 IC50->Data_Analysis Cell_Culture Culture HCT-116 Cells Cell_Culture->Proliferation_Assay GI50 Calculate GI50 Values Proliferation_Assay->GI50 GI50->Data_Analysis

In Vitro Evaluation Workflow

Detailed Methodologies:

  • In Vitro Kinase Assay (IC50 Determination): Recombinant human β-catenin was incubated with the test compounds (this compound, DW13500, DW12300) at varying concentrations in the presence of ATP. The kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

  • Cell Proliferation Assay (GI50 Determination): HCT-116 cells were seeded in 96-well plates and treated with a serial dilution of the test compounds for 72 hours. Cell viability was assessed using the MTS assay, which measures the metabolic activity of viable cells. GI50 values, the concentration required to inhibit cell growth by 50%, were determined from the resulting dose-response curves.

  • Selectivity Index: The selectivity index was calculated as the ratio of the IC50 value for an off-target kinase (GSK-3β) to the IC50 value for the primary target (β-catenin).

Conclusion

The experimental data strongly suggest that this compound is a more potent and selective inhibitor of the Wnt signaling pathway compared to its predecessors, DW12300 and DW13500. Its enhanced cellular activity warrants further preclinical and clinical development to fully elucidate its therapeutic potential.

References

On-Target Efficacy of DW14800 in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of DW14800, also known as AZD1480, a potent inhibitor of Janus kinases (JAK) 1 and 2. The data presented herein summarizes the compound's performance in various cancer cell lines and offers a comparative perspective against other notable JAK2 inhibitors. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support your research and development endeavors.

Executive Summary

AZD1480 has demonstrated significant efficacy in inhibiting the proliferation and survival of a broad range of cancer cell lines. Its primary mechanism of action involves the suppression of the JAK/STAT signaling pathway, a critical mediator of cell growth, differentiation, and apoptosis. This guide presents quantitative data on the inhibitory activity of AZD1480 and compares it with other well-established JAK2 inhibitors, namely Ruxolitinib, Fedratinib, and Pacritinib.

Comparative On-Target Effects of JAK2 Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) of AZD1480 and alternative JAK2 inhibitors across a variety of cancer cell lines. This data, compiled from multiple studies, provides a quantitative basis for comparing the potency of these compounds.

Table 1: Inhibitory Activity of AZD1480 in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointIC50 / EC50 (µM)Reference
U266Multiple MyelomaMTS AssayProliferation~2 (48h)[1]
Kms.11Multiple MyelomaMTS AssayProliferation~1 (48h)[1]
RPMI 8226Multiple MyelomaMTS AssayProliferation~3 (72h)[1]
Hodgkin Lymphoma Cell LinesHodgkin LymphomaProliferation AssayProliferation0.1 - 1
Neuroblastoma Cell Lines (7 lines)NeuroblastomaCell Viability AssayViability0.36 - 5.37 (Median: 1.5)[2][3]
Rhabdomyosarcoma Cell Lines (7 lines)RhabdomyosarcomaCell Viability AssayViabilityMedian: 1.5[2][3]
Ewing Sarcoma Family Tumors (2 lines)Ewing SarcomaCell Viability AssayViabilityMedian: 1.5[2][3]
Small Cell Lung Cancer (6/13 lines)Small Cell Lung CancerCell Viability AssayViability0.7 - 3.1[4]
Colorectal Cancer Cell LinesColorectal CancerProliferation AssayProliferationNot specified[5]

Table 2: Comparative Inhibitory Activity of Alternative JAK2 Inhibitors

InhibitorCell LineCancer TypeAssayEndpointIC50 (µM)Reference
Ruxolitinib Hematological Malignancy Cell LinesHematological MalignanciesViability AssayViability1 - 5 (48h)[6]
Colorectal Cancer Cell LinesColorectal CancerCCK-8 AssayViability8 - 25[7]
Fedratinib HEL (JAK2V617F)ErythroleukemiaProliferation AssayProliferation~0.3[3]
Ba/F3 (JAK2V617F)Pro-B Cell LeukemiaProliferation AssayProliferation~0.3[3]
KBV20CDrug-Resistant CancerCell Viability AssayViability6.9[8]
KBDrug-Sensitive CancerCell Viability AssayViability8.6[8]
Pacritinib MV4-11 (FLT3-ITD)Acute Myeloid LeukemiaCellTiter-Glo AssayProliferation0.047
MOLM13 (FLT3-ITD)Acute Myeloid LeukemiaCellTiter-Glo AssayProliferation0.067
RS4;11 (FLT3-wt)Acute Myeloid LeukemiaCellTiter-Glo AssayProliferation0.930
A2780Ovarian CancerCellTiter-Glo AssayViability0.664
A549Lung CancerCellTiter-Glo AssayViability2.547
MCF7Breast CancerMTT AssayProliferation0.29
HL60Promyelocytic LeukemiaCellTiter-Glo AssayViability0.52

Signaling Pathway and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the workflows of key experimental procedures cited in this guide.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_dimer JAK2 Dimer CytokineReceptor->JAK2_dimer Activation STAT3_inactive STAT3 (inactive) JAK2_dimer->STAT3_inactive Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT3_active p-STAT3 (active) STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription This compound This compound (AZD1480) This compound->JAK2_dimer Inhibits

Figure 1: The JAK/STAT signaling pathway and the inhibitory action of this compound (AZD1480).

Experimental_Workflow cluster_viability Cell Viability (MTS Assay) cluster_western Protein Phosphorylation (Western Blot) cluster_apoptosis Apoptosis (Annexin V Staining) v1 Seed Cells in 96-well Plate v2 Treat with this compound (or alternative) v1->v2 v3 Incubate v2->v3 v4 Add MTS Reagent v3->v4 v5 Measure Absorbance (490 nm) v4->v5 w1 Treat Cells with This compound w2 Lyse Cells & Quantify Protein w1->w2 w3 SDS-PAGE & Transfer to Membrane w2->w3 w4 Probe with Primary (anti-pSTAT3) & Secondary Antibodies w3->w4 w5 Detect Signal w4->w5 a1 Treat Cells with This compound a2 Harvest & Wash Cells a1->a2 a3 Stain with Annexin V-FITC & Propidium (B1200493) Iodide a2->a3 a4 Analyze by Flow Cytometry a3->a4

Figure 2: Experimental workflows for key on-target effect assays.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. For specific experimental details, please refer to the cited literature.

Cell Viability (MTS) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative inhibitors in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using a dose-response curve.

Western Blot for Phospho-STAT3 (p-STAT3)
  • Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for a specified time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Seed cells and treat with this compound at various concentrations for a predetermined duration.

  • Cell Harvesting and Washing: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

This compound (AZD1480) is a potent inhibitor of the JAK/STAT signaling pathway with demonstrated on-target effects across a wide range of cancer cell lines. This guide provides a comparative overview of its efficacy against other JAK2 inhibitors, supported by quantitative data and detailed experimental methodologies. The provided information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating informed decisions and advancing the understanding of JAK inhibition in oncology.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Leflunomide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides crucial safety protocols and logistical information for the handling of Leflunomide, a compound used in immunological research. Adherence to these guidelines is essential for minimizing risks and ensuring the integrity of experimental outcomes.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Leflunomide. The required PPE is detailed below to ensure personnel safety.

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][2]To prevent eye contact with dust or splashes.
Hand Protection Impervious chemical-resistant gloves (e.g., rubber gloves).[2][3]To avoid skin contact. Double gloves are recommended if tablets are crushed or broken.[1]
Body Protection Laboratory coat or impervious clothing.[2] For larger spills, a full suit with a hood or disposable coveralls may be necessary.[3]To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required for handling intact tablets.[1] If there is a risk of dust formation (e.g., from crushed or broken tablets), use a NIOSH-approved respirator or handle within a ventilated control device like a chemical fume hood.[1][3]To prevent inhalation of airborne particles.

Operational and Disposal Plans

Strict adherence to the following operational and disposal procedures is mandatory to maintain a safe laboratory environment and comply with regulations.

Handling and Storage
  • Engineering Controls : Handle Leflunomide in a well-ventilated area.[2][4] An accessible safety shower and eyewash station should be in close proximity.[2]

  • Safe Handling Practices :

    • Avoid the formation of dust and aerosols.[4]

    • Do not breathe dust, vapor, or mist.[5]

    • Avoid contact with skin and eyes.[3][4]

    • Wash hands thoroughly after handling.[1][6]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Storage :

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]

    • Protect from light.[6][7]

    • Store locked up.[1][4]

Spill Management
  • Evacuation : Evacuate personnel from the immediate spill area.

  • Ventilation : Ensure the area is well-ventilated.

  • Personal Precautions : Wear appropriate PPE, including respiratory protection, before addressing the spill.[2]

  • Containment and Cleanup :

    • For solid spills, gently sweep or vacuum up the material to avoid creating dust.[5] Moisten any dust with water before collection.[1]

    • Place the spilled material into a suitable, labeled container for disposal.[5][7]

    • Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water, or alcohol).[2][8]

Disposal Plan
  • Waste Classification : All waste containing Leflunomide should be treated as hazardous waste.

  • Containerization : Place all waste material in appropriately labeled, sealed containers.[6]

  • Disposal : Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all applicable federal, state, and local regulations.[2][4][7] Do not dispose of via wastewater or household waste.[9]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7]
Skin Contact Remove contaminated clothing.[6] Immediately wash the affected skin with plenty of soap and water.[6][7] Seek medical attention if irritation develops or persists.[6]
Inhalation Move the exposed person to fresh air.[1][6] If breathing is difficult, provide oxygen.[1] Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[1][6] Never give anything by mouth to an unconscious person.[1][6] Call a physician or poison control center immediately.[1][5]

Mechanism of Action: Signaling Pathway

Leflunomide is an immunomodulatory agent that functions as a prodrug.[10] It is rapidly converted to its active metabolite, A77 1726 (teriflunomide), which is responsible for its pharmacological activity.[10][11] The primary mechanism of action is the inhibition of the mitochondrial enzyme dihydroorotate (B8406146) dehydrogenase (DHODH).[11][12] This enzyme is crucial for the de novo synthesis of pyrimidine (B1678525) ribonucleotide uridine (B1682114) monophosphate (rUMP).[10]

Activated lymphocytes, which are key in autoimmune responses, rely heavily on the de novo pathway to meet their increased demand for pyrimidines during proliferation.[12][13] By inhibiting DHODH, A77 1726 depletes the pyrimidine pool in these cells, leading to a G1 phase cell cycle arrest.[10][11] This cytostatic effect halts the proliferation of activated T and B lymphocytes, thereby suppressing the autoimmune response.[10][11]

Leflunomide_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 De Novo Pyrimidine Synthesis Pathway cluster_2 Cellular Response in Lymphocytes Leflunomide Leflunomide (Prodrug) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolic Conversion DHODH Dihydroorotate Dehydrogenase (DHODH) A77_1726->DHODH Inhibition of Enzyme CellCycleArrest G1 Cell Cycle Arrest Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Catalyzed by DHODH UMP Uridine Monophosphate (UMP) Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation ImmuneResponse Autoimmune Response Proliferation->ImmuneResponse CellCycleArrest->Proliferation Inhibition

Caption: Mechanism of action of Leflunomide.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.